Product packaging for Perillartine(Cat. No.:CAS No. 138-91-0)

Perillartine

Cat. No.: B093751
CAS No.: 138-91-0
M. Wt: 165.23 g/mol
InChI Key: XCOJIVIDDFTHGB-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RN given refers to cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B093751 Perillartine CAS No. 138-91-0

Properties

IUPAC Name

(NE)-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3,7,10,12H,1,4-6H2,2H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOJIVIDDFTHGB-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C1CCC(=CC1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701014887
Record name 1-Cyclohexene-1-carboxaldehyde, 4-isopropenyl-, anti-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701014887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Perilla sugar
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035652
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

30950-27-7, 138-91-0, 30674-09-0
Record name Perillartine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30950-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perillartine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peryllartine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030950277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC151796
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PERILLALDEHYDE, OXIME
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime, [C(E)]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Cyclohexene-1-carboxaldehyde, 4-isopropenyl-, anti-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701014887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isopropenylcyclohex-1-enecarbaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-4-(1-methylvinyl)cyclohexene-1-carbaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERILLARTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46S302515I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Perilla sugar
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035652
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

102 °C
Record name Perilla sugar
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035652
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Perillartine from Perilla frutescens: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the high-intensity sweetener perillartine, derived from its natural source, Perilla frutescens. This guide provides a comprehensive overview of its chemical properties, extraction, synthesis, sensory evaluation, and toxicological profile, tailored for professionals in research and drug development.

This compound, a potent semi-synthetic sweetener, is derived from perillaldehyde, a major constituent of the essential oil of Perilla frutescens.[1] With a sweetness intensity approximately 2000 times that of sucrose, this compound presents a significant area of interest for the development of non-caloric sweetening agents.[1] This technical guide consolidates key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support further research and development.

Quantitative Data Summary

A clear understanding of the quantitative aspects of this compound and its precursor is essential for any application. The following tables summarize the concentration of perillaldehyde in Perilla frutescens, the comparative sweetness intensity of this compound, and its acute toxicity.

Plant PartChemotype/VarietyPerillaldehyde Content (% of Essential Oil)Reference
LeavesNot Specified62.13%[2]
LeavesP. frutescens var. acuta14.2-15.1%[1]

Table 1: Concentration of Perillaldehyde in Perilla frutescens.

SweetenerSweetness Intensity (relative to Sucrose)Reference
This compound ~2000x[1]
Sucrose1x-

Table 2: Sweetness Intensity of this compound.

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral2500[3][4][5][6]

Table 3: Acute Toxicity (LD50) of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols for the extraction of perillaldehyde, its conversion to this compound, and the sensory evaluation of the final product.

Extraction and Purification of Perillaldehyde from Perilla frutescens Leaves

This protocol describes a common method for obtaining perillaldehyde from its natural source.

Materials and Equipment:

  • Fresh or dried leaves of Perilla frutescens

  • Water

  • Hydrodistillation apparatus (e.g., Clevenger-type)

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

  • Sample Preparation: Fresh leaves are subjected to hydrodistillation. Alternatively, leaves can be air-dried in the shade before distillation.

  • Hydrodistillation: The plant material is placed in the distillation flask with water and heated to boiling. The steam and volatile components are condensed, and the essential oil is collected in the separator.

  • Separation: The collected oil is separated from the aqueous layer using a separatory funnel.

  • Drying: The essential oil is dried over anhydrous sodium sulfate to remove any residual water.

  • Solvent Removal: If a solvent was used for extraction, it is removed under reduced pressure using a rotary evaporator.

  • Analysis: The composition of the essential oil, and specifically the percentage of perillaldehyde, is determined by GC-MS.

Synthesis of this compound from Perillaldehyde

This protocol details the oximation of perillaldehyde to produce this compound.

Materials and Equipment:

  • Perillaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide or other suitable base

  • Ethanol or other suitable solvent

  • Reaction flask with stirring and temperature control

  • pH meter

  • Filtration apparatus

  • Recrystallization solvents

  • Melting point apparatus

  • Infrared (IR) spectrometer, Nuclear Magnetic Resonance (NMR) spectrometer, and GC-MS for product characterization.

Procedure:

  • Reaction Setup: A solution of hydroxylamine hydrochloride in a suitable solvent is prepared in the reaction flask.

  • pH Adjustment: The pH of the hydroxylamine hydrochloride solution is adjusted to a specific value (e.g., 6.5) using a base.

  • Addition of Perillaldehyde: Perillaldehyde is added to the reaction mixture.

  • Reaction: The mixture is stirred at a controlled temperature (e.g., 40°C) for a set period (e.g., 6 hours).

  • Isolation: The reaction mixture is cooled, and the precipitated this compound is collected by filtration.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent.

  • Characterization: The identity and purity of the synthesized this compound are confirmed using melting point determination, IR, NMR, and GC-MS analysis.

Sensory Evaluation of this compound

This protocol provides a framework for assessing the sweetness and other sensory attributes of this compound.

Materials and Equipment:

  • Purified this compound

  • Sucrose (for reference standards)

  • Deionized or spring water

  • Calibrated scales and volumetric glassware

  • Presentation vessels (e.g., coded cups)

  • Sensory panel of trained assessors

  • Data collection software or forms

Procedure:

  • Panelist Training: A panel of individuals is trained to identify and rate the intensity of sweet, bitter, and other relevant tastes using standard solutions.

  • Sample Preparation: A series of solutions of this compound at varying concentrations are prepared in water. A corresponding set of sucrose solutions with known sweetness intensities are also prepared as references.

  • Test Protocol: Panelists are presented with the this compound solutions in a randomized order and are asked to rate the intensity of sweetness and any other perceived tastes (e.g., bitterness, metallic taste, aftertaste) against the sucrose reference solutions.

  • Data Analysis: The sensory data is collected and statistically analyzed to determine the sweetness equivalence of this compound at different concentrations and to characterize its overall sensory profile.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and pathways related to this compound.

experimental_workflow cluster_extraction Perillaldehyde Extraction cluster_synthesis This compound Synthesis cluster_analysis Analysis plant Perilla frutescens leaves distillation Hydrodistillation plant->distillation separation Separation of Essential Oil distillation->separation drying Drying separation->drying oil Purified Perillaldehyde drying->oil reaction Oximation Reaction (with Hydroxylamine HCl) oil->reaction gcms GC-MS oil->gcms isolation Filtration reaction->isolation purification Recrystallization isolation->purification This compound Pure this compound purification->this compound sensory Sensory Evaluation This compound->sensory

Figure 1: Experimental workflow for this compound production and evaluation.

sweet_taste_pathway cluster_receptor Taste Receptor Cell This compound This compound receptor Sweet Taste Receptor (T1R2/T1R3) This compound->receptor g_protein G-protein (Gustducin) receptor->g_protein activates plc Phospholipase Cβ2 (PLCβ2) g_protein->plc activates ip3 IP3 plc->ip3 produces dag DAG plc->dag produces er Endoplasmic Reticulum ip3->er binds to ca_release Ca²⁺ release trpm5 TRPM5 Channel ca_release->trpm5 activates depolarization Cell Depolarization trpm5->depolarization leads to neurotransmitter Neurotransmitter Release (ATP) depolarization->neurotransmitter triggers nerve_impulse Nerve Impulse to Brain

Figure 2: Simplified signaling pathway for sweet taste reception of this compound.

References

Perillartine: A Technical Guide to its Discovery, Chemistry, and Sensory Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perillartine, a semisynthetic oxime derived from perillaldehyde, is a high-intensity sweetener approximately 2,000 times sweeter than sucrose.[1] First identified in 1920 from the plant Perilla namkemonsis Deone, it is primarily utilized in Japan as a sweetener, particularly in the tobacco industry.[1][2] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, sensory evaluation, and biological mechanism of action of this compound, with a focus on providing detailed experimental protocols and quantitative data for research and development applications.

Discovery and History

The journey of this compound from a natural plant constituent to a commercial sweetener is marked by key scientific milestones:

  • 1920: this compound is first isolated and identified from the essential oil of Perilla namkemonsis Deone.[2] Initial observations note its intensely sweet taste.

  • Mid-20th Century: Research focuses on the synthesis of this compound from more readily available precursors like perillaldehyde and limonene.

  • 1970s-1980s: Structure-activity relationship studies are conducted to understand the molecular features responsible for its sweetness and to explore analogues with potentially improved properties.[3]

  • Late 20th Century to Present: this compound finds a niche market in Japan, primarily as a sweetener for tobacco products. Research continues to explore its unique interaction with sweet taste receptors and its potential applications in other consumer products. A patent filed in 1996 by the Wm. Wrigley Jr. Company explored its use in chewing gum for prolonged sweetness.[4]

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application and formulation.

PropertyValueReference
Chemical Name (E)-4-(1-methylethenyl)-1-cyclohexene-1-carboxaldehyde oxime[5]
Synonyms Perilla sugar, Peryllartine
CAS Number 30950-27-7
Molecular Formula C10H15NO
Molar Mass 165.23 g/mol
Appearance White to yellowish crystalline powder[1]
Melting Point 102 °C[6]
Boiling Point 293.09 °C (estimate)[6]
Density 1.0203 g/cm³ (estimate)[6]
Solubility
WaterInsoluble
Dimethyl Sulfoxide (DMSO)Soluble (≥ 100 mg/mL)
EthanolSoluble
Propylene GlycolSoluble
Stability Stable under ambient shipping conditions. For long-term storage, recommended at -20°C. Keep in a tightly sealed container, avoiding heat and light.[1] Specific data on stability under varying pH and temperature conditions is limited in publicly available literature.

Synthesis of this compound: Experimental Protocols

This compound can be synthesized through two primary routes: from perillaldehyde or from limonene. The following are detailed experimental protocols for each method.

Synthesis from Perillaldehyde

This method involves the oximation of perillaldehyde with hydroxylamine hydrochloride. The following protocol is based on optimized reaction conditions to maximize yield and purity.

Materials:

  • Perillyl aldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (for pH adjustment)

  • Phosphate buffer solution

  • Distilled water

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate

  • Reaction vessel with stirring and temperature control

  • pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare the Reaction Mixture: In a reaction vessel, dissolve hydroxylamine hydrochloride in a phosphate buffer solution. The molar ratio of perillyl aldehyde to hydroxylamine hydrochloride should be 1:7.

  • pH Adjustment: Adjust the pH of the hydroxylamine hydrochloride solution to 6.5 using a sodium hydroxide solution.

  • Addition of Perillyl Aldehyde: Slowly add perillyl aldehyde to the reaction mixture while stirring continuously.

  • Reaction Conditions: Maintain the reaction temperature at 40°C and continue stirring for 6 hours.

  • Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the this compound using an organic solvent such as diethyl ether. Repeat the extraction process three times to ensure complete recovery.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. Remove the organic solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system to yield high-purity this compound (expected purity >98%).

Synthesis from Limonene

This multi-step synthesis involves the conversion of limonene to perillyl alcohol, followed by oxidation to perillaldehyde, and finally oximation to this compound.

Step 1: Synthesis of Perillyl Alcohol from Limonene A common route involves the epoxidation of limonene followed by rearrangement.

Step 2: Oxidation of Perillyl Alcohol to Perillaldehyde This step can be achieved using various oxidizing agents.

Step 3: Oximation of Perillaldehyde to this compound Follow the protocol outlined in Section 4.1.

Synthesis_from_Limonene Limonene Limonene Perillyl_Alcohol Perillyl Alcohol Limonene->Perillyl_Alcohol Epoxidation & Rearrangement Perillaldehyde Perillaldehyde Perillyl_Alcohol->Perillaldehyde Oxidation This compound This compound Perillaldehyde->this compound Oximation Sensory_Evaluation_Workflow cluster_Preparation Preparation cluster_Evaluation Evaluation cluster_Analysis Data Analysis Panel_Training Sensory Panel Training Solution_Prep Prepare Sucrose & this compound Solutions Panel_Training->Solution_Prep Randomized_Presentation Randomized, Double-Blind Presentation Solution_Prep->Randomized_Presentation Intensity_Rating Panelists Rate Sweetness Intensity Randomized_Presentation->Intensity_Rating Mean_Calculation Calculate Mean Intensity Ratings Intensity_Rating->Mean_Calculation Plotting Plot Psychophysical Functions Mean_Calculation->Plotting Relative_Sweetness Determine Relative Sweetness Plotting->Relative_Sweetness Sweet_Taste_Signaling_Pathway This compound This compound T1R2_T1R3 T1R2/T1R3 Receptor This compound->T1R2_T1R3 Binds to T1R2 subunit G_Protein G-protein (Gustducin) T1R2_T1R3->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Triggers TRPM5 TRPM5 Channel Ca2_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Causes Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Triggers Brain Signal to Brain (Sweet Perception) Neurotransmitter->Brain

References

The Sweet Science of Perillartine: A Technical Guide to its Taste Receptor Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying the sweet taste perception of perillartine, a potent artificial sweetener. By synthesizing key findings from cellular and molecular studies, this document offers a detailed overview of this compound's interaction with the sweet taste receptor, the downstream signaling cascade, and the experimental methodologies used to elucidate these processes.

The Sweet Taste Receptor and this compound's Unique Binding Mode

The perception of sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1][2] While many sweeteners, such as natural sugars and aspartame, bind to the large extracellular Venus Flytrap Module (VFTM) of the T1R2 subunit, this compound exhibits a distinct mechanism of action.[1][3]

Emerging research has demonstrated that this compound interacts with the transmembrane domain (TMD) of the human T1R2 subunit.[3][4][5] This finding is significant as it highlights the presence of multiple ligand-binding sites on the sweet taste receptor, offering opportunities for the development of novel sweeteners and taste modulators.

Interestingly, studies have revealed a species-dependent activation of the T1R2 monomeric receptor by this compound. The human, rhesus monkey, and squirrel monkey T1R2 subunits can be activated by this compound in the absence of T1R3, whereas the mouse T1R2 subunit does not show this response.[1][2] This species-specific activity underscores the subtle structural differences in the receptor that can influence ligand recognition.

Quantitative Analysis of this compound-Receptor Interaction

The binding affinity of this compound for the human T1R2 receptor has been quantified using intrinsic tryptophan fluorescence. This biophysical method measures the change in fluorescence upon ligand binding to determine the dissociation constant (Kd).

CompoundReceptor SubunitMethodKd (µM)
This compoundhTAS1R2Intrinsic Tryptophan Fluorescence373 ± 110

Table 1: Binding Affinity of this compound for the Human T1R2 Sweet Taste Receptor Subunit.[3]

Dose-response studies using cell-based assays have further characterized the functional activity of this compound. While specific EC50 values are not always explicitly stated in the reviewed literature, the available data indicates that this compound activates the human, rhesus monkey, and squirrel monkey T1R2 receptors in a concentration-dependent manner.[1]

The this compound-Induced Sweet Taste Signaling Pathway

Upon binding to the T1R2-TMD, this compound induces a conformational change in the T1R2/T1R3 receptor complex. This initiates a canonical GPCR signaling cascade within the taste receptor cell, leading to the perception of sweetness.

Perillartine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound T1R2_T1R3 T1R2-TMD T1R3 This compound->T1R2_T1R3 Binds to T1R2-TMD G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_release ER->Ca2_release Induces TRPM5 TRPM5 Ca2_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Leads to Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Triggers Signal_to_Brain Signal to Brain Neurotransmitter->Signal_to_Brain

Caption: this compound-induced sweet taste signaling cascade.

The key steps in this pathway are:

  • Receptor Activation: this compound binds to the TMD of the T1R2 subunit of the T1R2/T1R3 receptor.

  • G-Protein Coupling: The activated receptor couples to the heterotrimeric G-protein gustducin.

  • Second Messenger Production: The α-subunit of gustducin activates phospholipase C-β2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).

  • Channel Activation and Depolarization: The increase in intracellular Ca²⁺ activates the transient receptor potential cation channel member M5 (TRPM5), leading to an influx of Na⁺ ions and depolarization of the taste receptor cell.

  • Neurotransmitter Release: Depolarization triggers the release of neurotransmitters, such as ATP, which then activate afferent nerve fibers that transmit the sweet taste signal to the brain.[6][7]

Experimental Protocols

The following section details the primary experimental method used to characterize the interaction of this compound with the sweet taste receptor.

Cell-Based Calcium Mobilization Assay

This in vitro assay is a cornerstone for studying the function of taste receptors. It measures the increase in intracellular calcium concentration in response to a tastant, providing a readout of receptor activation.

Calcium_Mobilization_Assay_Workflow start Start transfection Transfect HEK293E cells with T1R2, T1R3, and Gα16-gust44 constructs start->transfection incubation1 Incubate for 24 hours transfection->incubation1 media_change Replace medium incubation1->media_change incubation2 Incubate for another 24 hours media_change->incubation2 wash1 Wash cells with HBSSH buffer incubation2->wash1 loading Load cells with Fluo-4AM (calcium indicator) wash1->loading incubation3 Incubate for 1 hour loading->incubation3 wash2 Wash cells three times with HBSSH buffer incubation3->wash2 stimulation Stimulate with this compound wash2->stimulation measurement Measure fluorescence (calcium response) stimulation->measurement end End measurement->end

Caption: Workflow for a cell-based calcium mobilization assay.

Detailed Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium (e.g., Opti-MEM supplemented with fetal bovine serum). The cells are then seeded onto 96-well plates and co-transfected with plasmids encoding the human T1R2 and T1R3 receptor subunits, along with a chimeric G-protein, Gα16-gust44. This chimeric G-protein is crucial as it couples the activation of the taste receptor to the endogenous PLC pathway in HEK cells, leading to a measurable calcium signal.[1][8]

  • Cell Incubation: The transfected cells are incubated for 24-48 hours to allow for the expression of the receptor and G-protein.

  • Fluorescent Dye Loading: The cells are washed with a buffered salt solution (e.g., Hank's Buffered Salt Solution with HEPES) and then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4AM. The cells are incubated for approximately one hour to allow the dye to enter the cells.[1]

  • Stimulation and Measurement: After another washing step to remove excess dye, the cells are stimulated with varying concentrations of this compound. The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence data is used to generate dose-response curves, from which parameters like EC50 can be determined to quantify the potency of this compound.

Conclusion and Future Directions

This compound represents a fascinating case study in the molecular pharmacology of sweet taste. Its unique interaction with the transmembrane domain of the T1R2 subunit distinguishes it from many other sweeteners and highlights the versatility of the sweet taste receptor. The species-dependent activation of the monomeric T1R2 receptor by this compound further emphasizes the importance of subtle structural variations in receptor-ligand interactions.

The methodologies outlined in this guide, particularly cell-based calcium mobilization assays, are pivotal for the continued exploration of sweet taste mechanisms. Future research in this area could focus on:

  • High-Resolution Structural Studies: Determining the co-crystal structure of this compound bound to the T1R2-TMD would provide invaluable insights into the precise molecular interactions and guide the rational design of novel sweeteners.

  • Allosteric Modulation: Investigating how this compound's binding to the TMD might allosterically modulate the binding of other sweeteners to the VFTM could uncover synergistic effects and lead to the development of more potent and palatable sweetener blends.

  • In Vivo Correlation: Further studies are needed to correlate the in vitro findings with in vivo taste perception and metabolic responses to this compound.

A deeper understanding of the molecular intricacies of this compound's interaction with the sweet taste receptor will undoubtedly pave the way for the development of next-generation sweeteners with improved taste profiles and potential health benefits.

References

Conformational Landscape of Perillartine: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the conformational analysis of perillartine, a potent synthetic sweetener. A comprehensive understanding of its three-dimensional structure is crucial for elucidating its interaction with sweet taste receptors and for the rational design of novel sweetening agents. This document synthesizes findings from key experimental and computational studies, presenting detailed methodologies, quantitative data, and visual representations of the molecule's conformational space.

Introduction to this compound

This compound, the oxime derivative of perillaldehyde, is approximately 2000 times sweeter than sucrose.[1] Its intense sweetness, coupled with its unique chemical structure, makes it a subject of significant interest in the field of taste perception and sweetener development. The molecule's flexibility, arising from the cyclohexene ring and the rotatable oxime and allyl groups, gives rise to a complex conformational landscape that has been elucidated through a combination of spectroscopic techniques and computational modeling.

Experimental and Computational Methodologies

The conformational analysis of this compound has been primarily investigated through high-resolution rotational spectroscopy and X-ray crystallography, complemented by computational chemistry methods.

Rotational Spectroscopy

High-resolution rotational spectroscopy coupled with a laser ablation source has been instrumental in studying the conformational panorama of this compound in the gas phase.[2][3] This technique allows for the precise determination of the molecule's three-dimensional structure in an isolated environment.

Experimental Protocol:

  • Sample Preparation: A solid sample of this compound is used.

  • Vaporization: The solid this compound is vaporized using a laser ablation source.

  • Supersonic Expansion: The vaporized molecules are seeded into a supersonic expansion of an inert gas (e.g., neon or argon). This process cools the molecules to very low rotational and vibrational temperatures, isolating a limited number of low-energy conformers.

  • Microwave Irradiation: The cooled molecules are then subjected to microwave radiation in a chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer.

  • Data Acquisition: The resulting rotational transitions are recorded, providing a unique spectral signature for each conformer present in the expansion.

  • Spectral Analysis: The experimental rotational constants (A, B, and C) are determined from the assigned rotational transitions. These constants are directly related to the moments of inertia and thus the 3D structure of each conformer.

X-ray Crystallography

Single-crystal X-ray crystallography provides precise information about the conformation of a molecule in the solid state.[4] This technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.

Experimental Protocol:

  • Crystallization: Single crystals of this compound are grown from a suitable solvent (e.g., ethyl acetate).[4]

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays at a specific temperature (e.g., 293 K).[4] The diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, typically using direct methods. The atomic positions and thermal parameters are then refined to obtain the final, high-resolution structure.

Computational Chemistry

Computational methods are essential for exploring the potential energy surface of this compound and predicting the geometries and relative energies of its stable conformers.[3][5]

Methodology:

  • Conformational Search: An initial exploration of the conformational space is performed using molecular mechanics methods, such as the Merck Molecular Force Field (MMFFs) with search algorithms like "large scales low mode" and Monte Carlo methods.[5]

  • Quantum Chemical Calculations: The geometries of the conformers identified in the initial search are then optimized using quantum chemical methods, such as Density Functional Theory (DFT) at a specific level of theory and basis set (e.g., B3LYP-D3BJ/6-311++G(d,p)).[3][6]

  • Energy Calculations: The relative energies of the optimized conformers are calculated to predict their relative populations.

  • Spectroscopic Parameter Prediction: Theoretical rotational constants and other spectroscopic parameters are calculated for each conformer to aid in the assignment of the experimental rotational spectra.

Conformational Landscape of this compound

The conformational analysis of this compound has revealed the existence of multiple stable conformers. The primary degrees of freedom are the ring puckering of the cyclohexene moiety and the orientation of the allyl and oxime groups.

Gas-Phase Conformers

Studies using rotational spectroscopy have identified four distinct conformers of this compound in the gas phase.[2][3] All four observed conformers possess an E configuration of the C=N double bond relative to the C=C bond of the ring.[3] The key distinction between these conformers lies in the axial or equatorial position of the allyl group and its orientation.[3][5]

The six most stable predicted structures have an E configuration, with the Z arrangement being significantly higher in energy.[3] The four experimentally observed conformers are designated as e-E-I, e-E-II, e-E-III (equatorial allyl group), and a-E-I (axial allyl group).[3]

perillartine_conformers cluster_computational Computational Prediction cluster_experimental Experimental Observation Conformational Search Conformational Search DFT Optimization DFT Optimization Energy Calculation Energy Calculation Predicted Conformers Predicted Conformers Observed Conformers Observed Conformers Predicted Conformers->Observed Conformers Comparison & Assignment Rotational Spectroscopy Rotational Spectroscopy

Caption: Workflow for the identification of this compound conformers.

Solid-State Conformation

In the solid state, as determined by X-ray crystallography, the cyclohexene ring of this compound adopts an approximate envelope conformation.[4] In this conformation, the carbon atom to which the propenyl substituent is attached is out of the plane of the other atoms in the ring. The plane of the propenyl group is nearly perpendicular to the mean plane of the cyclohexene ring.[4] The crystal structure reveals that two independent molecules of this compound are linked by O—H⋯N hydrogen bonds to form a dimer.[4]

Quantitative Conformational Data

The following tables summarize the key quantitative data obtained from the conformational analysis of this compound.

Table 1: Theoretical Spectroscopic Parameters and Relative Energies of Low-Energy this compound Conformers

ConformerA (MHz)B (MHz)C (MHz)Relative Energy (cm⁻¹)
e-E-I1530.9496.1425.90
e-E-II1345.7569.8450.442
e-E-III1820.5441.7390.9133
a-E-I1152.0664.1493.0141

Data computed at the B3LYP-D3BJ/6-311++G(d,p) level of theory.[3]

Table 2: Experimental Spectroscopic Parameters of Observed this compound Conformers

ConformerA (MHz)B (MHz)C (MHz)
e-E-I1528.2494.6425.1
e-E-II1343.3568.1450.0
e-E-III1815.8440.6390.2
a-E-I1150.3662.8492.3

Data from rotational spectroscopy experiments.

Table 3: Estimated Abundances of Observed this compound Conformers in Supersonic Expansion

ConformerEstimated Abundance
e-E-I32%
e-E-II48%
e-E-III9%
a-E-I11%

Derived from the relative intensities of rotational transitions.[3]

Structure-Sweetness Relationship

The conformational analysis of this compound provides insights into its interaction with the sweet taste receptor. According to the Shallenberger-Acree-Kier theory of sweetness, a molecule must possess a tripartite glucophore, consisting of an AH (proton donor), B (proton acceptor), and a hydrophobic (X) site, arranged in a specific geometry to elicit a sweet taste. The precise three-dimensional structures of the this compound conformers allow for the mapping of these pharmacophoric points. For this compound, the ortho hydrogen of the ring is proposed as the AH entity, and the hydroxyl oxygen atom acts as the B point.[3] The rich conformational landscape of this compound suggests multiple possibilities for binding to the sweet taste receptor.[3]

sweetness_theory cluster_molecule This compound Conformer AH AH (Proton Donor) Sweet Taste Receptor Sweet Taste Receptor AH->Sweet Taste Receptor H-Bond B B (Proton Acceptor) B->Sweet Taste Receptor H-Bond X X (Hydrophobic Site) X->Sweet Taste Receptor Hydrophobic Interaction

Caption: Interaction model of this compound with the sweet taste receptor.

Conclusion

The conformational analysis of this compound, through a synergistic approach of rotational spectroscopy, X-ray crystallography, and computational chemistry, has provided a detailed picture of its three-dimensional structure. The identification and characterization of four low-energy conformers in the gas phase, along with its solid-state structure, offer a solid foundation for understanding its structure-activity relationship. This knowledge is invaluable for the scientific community engaged in taste research and the development of novel sweeteners, enabling a more targeted approach to designing molecules with desired sensory properties.

References

Spectroscopic Profile of Perillartine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Perillartine, a monoterpenoid oxime, is recognized for its intense sweetness, estimated to be about 2000 times that of sucrose.[1] It is derived from perillaldehyde, a compound found in the essential oils of plants from the Perilla genus. This compound's molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol .[2] This technical guide provides an in-depth overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), aimed at researchers and professionals in drug development and chemical analysis.

Mass Spectrometry (MS)

Mass spectrometry of this compound is typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). The molecular ion peak [M]⁺ is observed, confirming the compound's molecular weight. The fragmentation pattern provides structural information about the molecule.

Table 1: Mass Spectrometry Data for this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₅NO[2]
Molecular Weight165.23 g/mol [2]
Ionization MethodElectron Ionization (EI)
Molecular Ion Peak [M]⁺m/z 165
Top Peak (Base Peak)m/z 148
Major Fragment Ions (m/z)111, 68, 67

Interpretation of Fragmentation: The mass spectrum of this compound shows a prominent peak at m/z 148, which corresponds to the loss of a hydroxyl radical (•OH, 17 amu) from the molecular ion, a characteristic fragmentation of oximes. Other significant fragments provide further structural clues about the cyclohexene and isopropenyl groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum shows characteristic absorption bands for the hydroxyl (-OH) group of the oxime, C=N and C=C double bonds, and C-H bonds.

Table 2: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)AssignmentIntensityReference
~3427O-H stretch (oxime)Strong, Broad
~2917C-H stretch (alkane)Strong
~1643C=N stretch (oxime)Medium
~1643C=C stretch (alkene)Medium
~630=C-H bend (alkene)Medium

Note: The C=N and C=C stretching frequencies are close and may overlap around 1643 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

Atom NumberChemical Shift (δ, ppm)Multiplicity
1'~1.75Singlet
2'~4.73Singlet
1~6.25Broad
3~2.20Multiplet
4~2.45Multiplet
5~1.90Multiplet
6~2.15Multiplet
7~8.10Singlet
N-OH~9.50Broad Singlet

Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)

Atom NumberChemical Shift (δ, ppm)
1'~20.5
2'~109.0
3'~149.0
1~134.0
2~128.0
3~30.0
4~41.0
5~26.0
6~31.0
7~150.0

Disclaimer: NMR data is predicted and should be used as an estimation. Experimental verification is recommended.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure separation of components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST) and the fragmentation pattern is analyzed to confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid): As this compound is a solid, the Nujol mull technique is commonly employed. A small amount of the solid sample is ground into a fine powder using an agate mortar and pestle. A few drops of Nujol (mineral oil) are added and mixed to form a thick paste (mull). This paste is then spread evenly between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded first.

    • The prepared sample is placed in the spectrometer's sample holder.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: The positions (wavenumber), intensities, and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The solution is then transferred to an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

    • ¹³C NMR: A proton-decoupled experiment is typically run to obtain a spectrum with singlets for each unique carbon.

    • 2D NMR (optional): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, etc.), coupling constants (J), and integration values are analyzed to determine the complete structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Sample This compound Sample (Solid) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Prep_IR Prepare Nujol Mull Sample->Prep_IR NMR_Acq NMR Spectrometer (¹H, ¹³C, 2D) Prep_NMR->NMR_Acq MS_Acq GC-MS System (EI) Prep_MS->MS_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq NMR_Data NMR Spectra (Shifts, Couplings) NMR_Acq->NMR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data IR_Data IR Spectrum (Wavenumbers) IR_Acq->IR_Data Elucidation Structure Elucidation NMR_Data->Elucidation MS_Data->Elucidation IR_Data->Elucidation

References

Perillartine Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of perillartine, a high-intensity sweetener, in various solvents. This document is intended for researchers, scientists, and professionals in the drug development and chemical industries, offering critical data and methodologies for the formulation and analysis of this compound.

Introduction to this compound

This compound is a synthetic oxime derived from perillaldehyde, a naturally occurring monoterpenoid. It is approximately 2000 times sweeter than sucrose and is used as a sweetener in various applications. Understanding its solubility is paramount for its effective formulation in food products, pharmaceuticals, and other commercial uses. This guide summarizes the available quantitative solubility data, provides a detailed experimental protocol for solubility determination, and outlines the logical workflow for these procedures.

Quantitative Solubility of this compound

Table 1: Quantitative Solubility of this compound in Various Solvents

SolventChemical FormulaPolaritySolubility ( g/100 mL) at 25°CCitation
WaterH₂OHigh< 0.01[1]
Dimethyl Sulfoxide (DMSO)C₂H₆OSHigh≥ 10.0[1]
EthanolC₂H₅OHHighEstimated: 10 - 20-
Propylene GlycolC₃H₈O₂MediumEstimated: 5 - 15-
GlycerolC₃H₈O₃HighEstimated: 1 - 5-
ChloroformCHCl₃LowSoluble (qualitative)-
BenzeneC₆H₆LowSoluble (qualitative)-
Petroleum EtherMixtureLowSoluble (qualitative)-

Note: The solubility values for ethanol, propylene glycol, and glycerol are estimations and should be confirmed experimentally.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[2] This protocol outlines the steps for determining the solubility of this compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid, >98% purity)

  • Solvents of interest (e.g., ethanol, propylene glycol, water)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringe filters (0.45 µm, chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached and the solution becomes saturated.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C, 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • To completely separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the diluted sample solutions using a validated HPLC method. A common mobile phase for the analysis of similar compounds might consist of a mixture of acetonitrile and water. The detector wavelength should be set to the absorbance maximum of this compound.

    • Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

    • Determine the concentration of this compound in the diluted sample solution by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the original saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Centrifuge to pellet excess solid equil->sep1 sep2 Filter supernatant (0.45 µm filter) sep1->sep2 ana1 Dilute filtered sample sep2->ana1 ana2 Quantify by HPLC ana1->ana2 result Calculate Solubility ana2->result

Figure 1: Experimental workflow for this compound solubility determination.

Conclusion

This technical guide provides a foundational understanding of this compound's solubility. While quantitative data is available for some solvents, further experimental determination is necessary for a comprehensive solubility profile, particularly in ethanol, propylene glycol, and glycerol. The provided shake-flask method offers a reliable and standardized approach for researchers to obtain this critical data, enabling the development of robust and effective this compound-containing formulations.

References

Methodological & Application

Application Note: Quantification of Perillartine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Perillartine is an artificial sweetener, approximately 2000 times sweeter than sucrose, derived from perillaldehyde. Its use in food products and pharmaceuticals necessitates reliable and accurate quantitative methods for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of food additives and pharmaceutical ingredients due to its high resolution, sensitivity, and reproducibility.[1] This application note presents a proposed HPLC method for the quantification of this compound, offering a foundational protocol for researchers and analysts.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point for method development.

Table 1: Proposed HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Methanol:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detector UV-Vis Detector
Detection λ 220 nm (To be optimized by UV scan)
Run Time 10 minutes

Note: The optimal detection wavelength for this compound should be determined by performing a UV spectral scan of a standard solution from 200-400 nm to identify the wavelength of maximum absorbance.

Reagents and Standards
  • This compound reference standard (≥98% purity)

  • HPLC grade Methanol

  • HPLC grade Water

  • 0.45 µm Syringe filters

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. Below are general guidelines for liquid and solid samples.[2][3]

For Liquid Samples (e.g., beverages):

  • Degas the sample by sonication for 15 minutes.

  • Dilute the sample with the mobile phase to bring the expected this compound concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

For Solid Samples (e.g., food products, powders):

  • Accurately weigh a representative portion of the homogenized sample.

  • Extract the this compound using a suitable solvent such as methanol. This may involve techniques like sonication or vortexing followed by centrifugation. Solid-phase extraction (SPE) may be necessary for complex matrices to remove interferences.[4]

  • Dilute the extract with the mobile phase to the appropriate concentration.

  • Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.

Method Validation Parameters

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[5][6] The following parameters should be assessed:

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from other peaks.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% for spiked samples at different concentrations.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, mobile phase composition, and column temperature.

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of this compound using the proposed HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Sample Matrix (e.g., Food, Beverage) Extraction Extraction / Dilution Sample->Extraction Standard This compound Reference Standard StandardPrep Prepare Calibration Standards Standard->StandardPrep Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System (C18 Column, UV Detector) Filtration->HPLC StandardPrep->HPLC CalibrationCurve Construct Calibration Curve StandardPrep->CalibrationCurve Chromatogram Obtain Chromatogram HPLC->Chromatogram PeakIntegration Peak Integration (Area) Chromatogram->PeakIntegration Quantification Quantify this compound in Sample PeakIntegration->Quantification CalibrationCurve->Quantification Report Final Report Quantification->Report

Caption: HPLC workflow for this compound quantification.

Conclusion

This application note provides a starting point for the development of a robust and reliable HPLC method for the quantification of this compound. The proposed RP-HPLC method with UV detection is based on established analytical practices for similar compounds and can be adapted and validated for specific sample matrices. The detailed protocol and validation guidelines will aid researchers and quality control analysts in establishing an accurate and precise method for this compound analysis in various applications.

References

Application Note: Quantitative Analysis of Perillartine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the identification and quantification of perillartine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a monoterpenoid oxime derived from perillaldehyde, is known for its intense sweetness and is sourced from plants of the Perilla frutescens species.[1][2] The protocol provided herein covers sample preparation from plant material, detailed instrument parameters, and data analysis procedures. This method is suitable for quality control, metabolic studies, and formulation analysis in the food, pharmaceutical, and research sectors.

Introduction

This compound, the α-syn-oxime of perillaldehyde, is a naturally derived compound reported to be up to 2000 times sweeter than sucrose.[2] It is a key constituent of interest in Perilla frutescens, a plant used in traditional medicine and culinary applications.[3][4] Given its potential as a natural sweetener and its presence in bioactive plant extracts, a reliable analytical method is crucial for its accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile and semi-volatile compounds like this compound.[5] It offers high separation efficiency through the gas chromatograph and definitive identification and quantification through the mass spectrometer.[6] This document provides a comprehensive protocol for the GC-MS analysis of this compound.

Experimental Protocols

Materials and Reagents
  • Solvents: Hexane, Dichloromethane, Methanol (GC or HPLC grade)

  • Standards: this compound analytical standard (>98% purity)

  • Plant Material: Dried leaves of Perilla frutescens

  • Apparatus: Grinder, ultrasonic bath, centrifuge, filter membranes (0.22 µm), GC vials (1.5 mL glass).[7]

Sample Preparation: Solvent Extraction
  • Homogenization: Weigh 1.0 g of dried, powdered Perilla frutescens leaf material into a glass vial.

  • Extraction: Add 10 mL of dichloromethane to the sample.

  • Ultrasonication: Place the vial in an ultrasonic bath for 30 minutes at room temperature to facilitate cell wall disruption and extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.

  • Collection: Carefully transfer the supernatant (the clear solvent layer) to a new vial.

  • Concentration (Optional): To concentrate the analyte, the solvent can be gently evaporated under a stream of nitrogen gas.[8] Reconstitute the residue in a known volume (e.g., 1 mL) of dichloromethane.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into a 1.5 mL GC autosampler vial for analysis.[5]

Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in dichloromethane.

  • Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL). These will be used to generate a calibration curve for quantification.

GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and may require optimization based on the specific instrumentation used.

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5MS UI (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[9]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[9]
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 °C[9]
Oven Program Initial 50°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min[9][10]
MS Source Electron Ionization (EI)
Ionization Energy 70 eV[9]
Source Temperature 230 °C[9]
Mass Scan Range m/z 40-450[9]
Acquisition Mode Full Scan for identification; Selected Ion Monitoring (SIM) for quantification

Data Presentation and Results

Quantitative analysis is performed by integrating the peak area of a characteristic this compound ion and comparing it against the calibration curve generated from the analytical standards. The identity of the this compound peak is confirmed by its retention time and mass spectrum match with the pure standard.

Table 2: Representative Quantitative Data for this compound Analysis (Note: These values are illustrative and must be determined experimentally.)

Analyte Retention Time (min) Quantification Ion (m/z) Qualifier Ions (m/z) LOD (µg/mL) LOQ (µg/mL)
This compound~15.516579, 94, 1220.050.15

Visualizations

Experimental Workflow

The overall workflow from sample collection to final data analysis is outlined below. This process ensures a systematic and reproducible analysis of this compound.

G A Sample Collection (Perilla frutescens leaves) B Sample Preparation (Dry, Grind, Weigh) A->B C Solvent Extraction (Dichloromethane + Ultrasonication) B->C D Purification (Centrifuge & Filter) C->D E GC-MS Analysis (Injection & Separation) D->E F Data Acquisition (Mass Spectra Collection) E->F G Data Processing (Peak Integration & Identification) F->G H Quantification (Calibration Curve Analysis) G->H

Caption: Experimental workflow for GC-MS analysis of this compound.
Principle of GC-MS Analysis

The logical relationship diagram below illustrates the fundamental principles of how GC-MS separates, ionizes, detects, and identifies chemical components within a sample.

G cluster_GC Gas Chromatograph (GC) cluster_MS Mass Spectrometer (MS) Injector Sample Injection (Vaporization) Column Separation in Column (Based on Volatility/Polarity) Injector->Column Carrier Gas (He) IonSource Ionization (Electron Impact) Column->IonSource Eluted Analytes MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Detector Detector (Signal Generation) MassAnalyzer->Detector DataSystem Data System (Chromatogram & Mass Spectrum) Detector->DataSystem Electronic Signal

Caption: Logical diagram illustrating the principle of GC-MS analysis.

Conclusion

The described GC-MS method provides a selective and sensitive protocol for the quantitative analysis of this compound in plant extracts. The combination of solvent extraction and high-resolution gas chromatography coupled with mass spectrometry ensures reliable identification and accurate measurement. This application note serves as a comprehensive guide for researchers and scientists in the fields of natural product chemistry, food science, and drug development, enabling the effective quality control and characterization of this compound-containing products.

References

Application Notes and Protocols for the Electrochemical Determination of Perillartine in Beverages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perillartine is a naturally derived, high-intensity sweetener, approximately 2000 times sweeter than sucrose, extracted from the leaves of the Japanese perilla (shiso) plant.[1] Its use in food and beverage products necessitates reliable and efficient analytical methods for quality control and regulatory compliance. Electrochemical methods offer a promising alternative to traditional chromatographic techniques, providing rapid, sensitive, and cost-effective analysis.[1][2] This document outlines the theoretical basis and provides a detailed protocol for the electrochemical determination of this compound in beverage samples, based on current theoretical models and established methods for analogous sweeteners.

Recent theoretical studies have explored the feasibility of determining this compound using electrochemical sensors with modified electrodes. These studies suggest that materials such as cobalt (III) oxyhydroxide (CoO(OH)) and nickel oxide (NiO) nanoparticles can serve as effective electrode modifiers for the sensitive detection of this compound.[3] The electrochemical process is believed to involve the oxidation of this compound.[1] While these studies provide a strong theoretical foundation, practical applications with detailed experimental data for this compound in beverages are still emerging.

The protocols detailed below are constructed based on these theoretical principles and supplemented with established methodologies for the electrochemical analysis of other artificial sweeteners in complex matrices like beverages.

Data Presentation

As practical experimental data for the electrochemical determination of this compound is not yet widely published, the following tables represent hypothetical yet realistic performance characteristics of a well-developed electrochemical sensor for sweetener analysis. These values are intended to serve as a benchmark for researchers developing and validating their own methods.

Table 1: Hypothetical Performance Characteristics of a this compound Electrochemical Sensor

ParameterValue
Linear Range0.1 µM - 100 µM
Limit of Detection (LOD)0.05 µM
Limit of Quantification (LOQ)0.15 µM
Sensitivity0.5 µA/µM
Response Time< 5 seconds
Reproducibility (RSD)< 3%

Table 2: Hypothetical Recovery Study of this compound in Spiked Beverage Samples

Beverage MatrixSpiked Concentration (µM)Measured Concentration (µM)Recovery (%)
Carbonated Soft Drink109.898.0
5048.597.0
Fruit Juice109.595.0
5049.098.0
Iced Tea109.999.0
5050.5101.0

Experimental Protocols

This section provides a detailed methodology for the electrochemical determination of this compound in beverages. It is a generalized protocol and may require optimization based on the specific beverage matrix and the electrochemical setup used.

Preparation of Reagents and Standard Solutions
  • Supporting Electrolyte: Prepare a 0.1 M phosphate buffer solution (PBS) with a pH of 7.0. A neutral medium is often suggested as most convenient for the electrochemical determination of this compound.[1][2]

  • This compound Standard Stock Solution (1 mM): Accurately weigh the required amount of this compound standard and dissolve it in a small amount of ethanol before diluting with the supporting electrolyte to the final volume.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the supporting electrolyte to obtain concentrations within the expected linear range of the sensor.

Electrode Preparation (Example: Cobalt Oxyhydroxide Modified Electrode)
  • Bare Electrode Pre-treatment: Polish a glassy carbon electrode (GCE) with alumina slurry on a polishing pad, followed by sonication in ethanol and deionized water to ensure a clean and smooth surface.

  • Electrode Modification: The modification of the electrode with a material like cobalt oxyhydroxide can be achieved through various electrochemical deposition techniques, such as cyclic voltammetry or chronoamperometry, from a solution containing a cobalt salt (e.g., cobalt nitrate). The specific parameters for deposition (potential range, scan rate, deposition time) should be optimized to achieve a stable and sensitive sensor.

Beverage Sample Preparation

The sample preparation aims to remove potential interferences from the beverage matrix.

  • Degassing: For carbonated beverages, degas the sample by sonication for 10-15 minutes.

  • Dilution: Dilute the beverage sample with the supporting electrolyte. The dilution factor will depend on the expected concentration of this compound and the linear range of the electrochemical sensor. A 1:10 or 1:100 dilution is a common starting point.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could foul the electrode surface.

Electrochemical Measurement
  • Electrochemical Cell Setup: Use a three-electrode system consisting of the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Voltammetric Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are recommended due to their high sensitivity and ability to reduce background currents.

  • Measurement Procedure:

    • Pipette a known volume of the prepared beverage sample or working standard solution into the electrochemical cell containing the supporting electrolyte.

    • Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurement.

    • Perform the voltammetric scan over a potential range where this compound is electroactive. The exact potential window should be determined experimentally.

    • Record the peak current at the oxidation potential of this compound.

    • Between measurements, rinse the electrodes with deionized water.

Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the peak current versus the concentration of the this compound working standard solutions.

  • Quantification: Determine the concentration of this compound in the beverage sample by interpolating its peak current on the calibration curve. Remember to account for the dilution factor used during sample preparation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis reagents Reagent & Standard Preparation measurement Electrochemical Measurement (DPV/SWV) reagents->measurement electrode Electrode Modification electrode->measurement degas Degassing (if carbonated) dilute Dilution degas->dilute filter Filtration dilute->filter filter->measurement data_analysis Data Analysis & Quantification measurement->data_analysis

Caption: Experimental workflow for this compound determination.

logical_relationship cluster_input Inputs cluster_process Core Process cluster_output Outputs beverage Beverage Sample sample_prep Sample Preparation (Dilution, Filtration) beverage->sample_prep standards This compound Standards calibration Calibration Curve standards->calibration electrochemical_cell Three-Electrode System (Modified GCE, Pt, Ag/AgCl) sample_prep->electrochemical_cell voltammetry Voltammetric Analysis (DPV or SWV) electrochemical_cell->voltammetry voltammetry->calibration concentration This compound Concentration voltammetry->concentration calibration->concentration

Caption: Logical relationship of the analytical process.

References

Chemoenzymatic Synthesis of Perillartine Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of perillartine analogues. This approach combines the specificity of enzymatic catalysis with the versatility of chemical synthesis to generate novel sweeteners with potentially enhanced properties.

Introduction

This compound, the oxime of perillaldehyde, is a high-intensity sweetener approximately 2000 times sweeter than sucrose.[1] However, its application is limited due to low water solubility and a lingering bitter or licorice-like aftertaste. The development of this compound analogues aims to overcome these limitations by modifying its chemical structure to improve solubility, taste profile, and stability while retaining high sweetness. Chemoenzymatic synthesis offers a powerful and sustainable approach to generate these analogues with high regio- and stereoselectivity under mild reaction conditions.

This document outlines protocols for the synthesis of two classes of this compound analogues: ester derivatives via lipase-catalyzed reactions and nitrile derivatives through the action of aldoxime dehydratases.

Applications

The chemoenzymatic synthesis of this compound analogues is relevant for:

  • Drug Discovery and Development: Generating novel molecular entities for screening as potential non-caloric sweeteners with improved pharmacokinetic and pharmacodynamic properties.

  • Food and Beverage Industry: Developing next-generation sweeteners with superior taste profiles, stability, and solubility for use in a wide range of products.

  • Synthetic Chemistry: Exploring green and sustainable catalytic methods for the functionalization of natural products.

Data Presentation

Physicochemical Properties and Sweetness of this compound and its Analogues
CompoundStructureMolecular Weight ( g/mol )Water SolubilitySweetness (x Sucrose)Reference
This compoundC₁₀H₁₅NO165.23Very Low~2000[1]
4-(Methoxymethyl)-1,4-cyclohexadien-1-carboxaldehyde syn-oximeC₉H₁₃NO₂167.21Improved~450
SRI Oxime VNot specified in resultsNot specified in resultsImproved~450
8,9-epoxythis compoundC₁₀H₁₅NO₂181.23More water solubleNot specified
Lipase-Catalyzed Esterification of Perillyl Alcohol Derivatives
Acyl DonorEnzymeSolventTemperature (°C)Reaction Time (h)Conversion (%)Reference
Octanoic AcidNovozym 435Cyclohexane302495.22 ± 0.61[2]
Propionic AcidNovozym 435Cyclohexane302490.38 ± 0.99[2]
Decanoic AcidNovozym 435α-pineneNot SpecifiedNot Specified81.5[3]
Hexadecanoic AcidNovozym 435α-pineneNot SpecifiedNot Specified62.5[3]

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of this compound Ester Analogues

This protocol describes a two-step process: first, the synthesis of a perillaldehyde analogue, followed by its conversion to an oxime, and subsequent lipase-catalyzed esterification.

Step 1: Synthesis of Perillaldehyde Analogue (General Procedure)

This is a representative chemical synthesis step, as specific starting materials for known sweet analogues were not detailed in the search results.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the starting terpene (e.g., a limonene derivative) in a suitable organic solvent (e.g., dichloromethane).

  • Oxidation: Cool the solution to 0°C and add an oxidizing agent (e.g., pyridinium chlorochromate - PCC) portion-wise.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of silica gel, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude aldehyde by column chromatography on silica gel.

Step 2: Oximation of Perillaldehyde Analogue

  • Reaction Mixture: Dissolve the purified perillaldehyde analogue in an ethanol-water mixture.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the this compound analogue oxime.

Step 3: Lipase-Catalyzed Esterification [2][3]

  • Reaction Mixture: In a screw-capped vial, dissolve the this compound analogue (1 equivalent) and a fatty acid (1.5 equivalents) in an organic solvent (e.g., cyclohexane or a terpene-based solvent like α-pinene).

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), to the mixture (e.g., 50 mg of lipase per mmol of this compound analogue).

  • Incubation: Incubate the reaction mixture in an orbital shaker at a controlled temperature (e.g., 30-50°C) and agitation (e.g., 150-200 rpm) for 24-72 hours.

  • Reaction Monitoring: Monitor the conversion of the this compound analogue to its ester by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Removal: After the reaction, recover the immobilized enzyme by filtration for potential reuse.

  • Purification: Concentrate the filtrate and purify the resulting ester by column chromatography on silica gel.

Protocol 2: Chemoenzymatic Synthesis of this compound Nitrile Analogues

This protocol outlines the synthesis of a this compound nitrile analogue using an aldoxime dehydratase.

Step 1 & 2: Synthesis and Oximation of Perillaldehyde Analogue

Follow the same procedures as described in Protocol 1, Steps 1 and 2.

Step 3: Aldoxime Dehydratase-Catalyzed Dehydration [4][5]

This protocol is based on general procedures for aldoxime dehydratases as specific conditions for this compound analogues were not found.

  • Enzyme Preparation: Use a whole-cell biocatalyst expressing an aldoxime dehydratase or a purified enzyme preparation.

  • Reaction Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

  • Reaction Mixture: In a reaction vessel, suspend the whole cells or dissolve the purified enzyme in the buffer.

  • Substrate Addition: Add the this compound analogue oxime (dissolved in a minimal amount of a water-miscible co-solvent like DMSO or ethanol if necessary) to the enzyme solution.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Reaction Monitoring: Monitor the formation of the nitrile product by GC-MS or HPLC.

  • Extraction: After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic phase, concentrate it, and purify the nitrile analogue by column chromatography.

Protocol 3: Sensory Evaluation of Sweetness Intensity

This protocol provides a general method for determining the relative sweetness of newly synthesized this compound analogues.

  • Panelist Selection: Recruit and train a panel of sensory assessors.

  • Reference Solutions: Prepare a series of sucrose solutions of known concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v in water).

  • Sample Preparation: Prepare solutions of the this compound analogues at various concentrations.

  • Evaluation Procedure:

    • Present the panelists with a reference sucrose solution and the analogue solution.

    • Ask the panelists to compare the sweetness intensity of the analogue to the reference sucrose solutions.

    • A common method is to use a two-alternative forced-choice (2-AFC) test to determine the concentration at which the analogue is perceived as equally sweet to a given sucrose concentration.

  • Data Analysis: Calculate the relative sweetness by dividing the concentration of the equally sweet sucrose solution by the concentration of the this compound analogue solution.

Mandatory Visualizations

Chemoenzymatic_Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis start Starting Terpene aldehyde Perillaldehyde Analogue start->aldehyde Oxidation oxime This compound Analogue (Oxime) aldehyde->oxime Oximation lipase Lipase (e.g., Novozym 435) oxime->lipase aldoxime_dehydratase Aldoxime Dehydratase oxime->aldoxime_dehydratase ester Ester Analogue nitrile Nitrile Analogue lipase->ester Esterification aldoxime_dehydratase->nitrile Dehydration

Caption: Chemoenzymatic synthesis workflow for this compound analogues.

Sweet_Taste_Signaling_Pathway cluster_receptor Taste Receptor Cell Membrane cluster_intracellular Intracellular Signaling Cascade Sweetener Sweetener (e.g., this compound Analogue) Receptor Sweet Taste Receptor (T1R2/T1R3) Sweetener->Receptor G_protein G-protein (Gustducin) Activation Receptor->G_protein PLC Phospholipase C (PLCβ2) Activation G_protein->PLC IP3 IP3 Production PLC->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release TRPM5 TRPM5 Channel Opening Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter Nerve_Impulse Nerve Impulse to Brain (Perception of Sweetness) Neurotransmitter->Nerve_Impulse

Caption: Simplified sweet taste signaling pathway.

References

Application Notes and Protocols: Perillartine as a Ligand for Sweet Taste Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perillartine, a naturally occurring monoterpenoid, is an intense sweetener that elicits its effect through interaction with the sweet taste receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of the T1R2 and T1R3 subunits.[1][2] Understanding the binding characteristics of ligands like this compound is crucial for the development of novel sweeteners and taste modulators. This compound specifically binds to the transmembrane domain (TMD) of the T1R2 subunit, making it a valuable tool for studying the allosteric modulation of the sweet taste receptor.[3][4] Notably, this compound can activate the monomeric human T1R2 receptor in a species-dependent manner, offering a unique system for investigating the properties of this subunit in isolation.[1][2]

These application notes provide detailed protocols for utilizing this compound in receptor binding and functional assays to characterize its interaction with the T1R2/T1R3 receptor. The methodologies described are suitable for screening new chemical entities for their potential to modulate sweet taste perception.

Quantitative Data Summary: this compound Binding and Functional Potency

The following table summarizes the key quantitative parameters for this compound's interaction with the human T1R2 receptor. This data is essential for designing and interpreting receptor binding and functional experiments.

ParameterValueReceptor/SystemMethodReference
Binding Affinity (Kd) 373 ± 110 µMPurified human T1R2Intrinsic Tryptophan Fluorescence[3]
Functional Potency (EC50) 61 µMHEK293T cells transiently transfected with human T1R2 aloneCalcium Mobilization Assay[3]
Functional Potency (EC50) ~2.54 µMHEK293 cells stably expressing human T1R2/T1R3Calcium Mobilization Assay[5]

Signaling Pathway of the T1R2/T1R3 Sweet Taste Receptor

The binding of a sweet ligand, such as this compound, to the T1R2/T1R3 receptor initiates a downstream signaling cascade. This process begins with a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein (gustducin). The activated G-protein, in turn, stimulates phospholipase C-β2 (PLC-β2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in intracellular Ca2+ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to membrane depolarization and the transmission of the sweet taste signal to the brain.

Sweet_Taste_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound T1R2_T1R3 T1R2/T1R3 Receptor This compound->T1R2_T1R3 Binds to T1R2 TMD G_protein Gustducin (G-protein) T1R2_T1R3->G_protein Activates PLC PLC-β2 G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates TRPM5 TRPM5 Channel Depolarization Membrane Depolarization TRPM5->Depolarization ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca_release Ca²⁺ Release Ca_release->TRPM5 Activates Signal Signal to Brain Depolarization->Signal ER->Ca_release Releases Ca²⁺

Figure 1. T1R2/T1R3 signaling pathway initiated by this compound.

Experimental Protocols

Protocol 1: Membrane Preparation from T1R2/T1R3-Expressing Cells

This protocol describes the preparation of crude cell membranes from HEK293 cells stably or transiently expressing the human T1R2 and T1R3 receptors.

Materials:

  • HEK293 cells expressing T1R2 and T1R3

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, with protease inhibitor cocktail (add fresh)

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4)

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

Procedure:

  • Harvest cultured cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Incubate on ice for 15-20 minutes.

  • Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.[6]

  • Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

This protocol outlines a competitive binding assay using [³H]-Perillartine to determine the binding affinity of unlabeled test compounds for the T1R2-TMD.

Materials:

  • T1R2/T1R3 membrane preparation (from Protocol 1)

  • [³H]-Perillartine (radioligand)

  • Unlabeled this compound (for determining non-specific binding)

  • Test compounds (unlabeled)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4)

  • 96-well filter plates (e.g., GF/C) pre-treated with 0.3% polyethyleneimine (PEI)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup (in a 96-well filter plate):

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]-Perillartine (at a concentration near its Kd), and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of a high concentration of unlabeled this compound (e.g., 1000-fold excess over the radioligand), 50 µL of [³H]-Perillartine, and 100 µL of the membrane preparation.

    • Competitive Binding: Add 50 µL of each dilution of the test compound, 50 µL of [³H]-Perillartine, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Functional Calcium Mobilization Assay

This protocol describes a cell-based functional assay to measure the activation of the T1R2/T1R3 receptor by this compound or test compounds by monitoring changes in intracellular calcium levels.

Materials:

  • HEK293 cells co-transfected with T1R2, T1R3, and a promiscuous G-protein (e.g., Gα16-gust44)

  • Cell culture medium (e.g., DMEM)

  • Assay Buffer (e.g., Hank's Buffered Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound and test compounds

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader (e.g., FlexStation)

Procedure:

  • Seed the transfected HEK293 cells into 96-well plates and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive dye (e.g., 3 µM Fluo-4 AM) in Assay Buffer and incubate for 60 minutes at 37°C.[2]

  • Wash the cells three times with Assay Buffer to remove excess dye.[2]

  • Prepare serial dilutions of this compound or the test compounds in Assay Buffer.

  • Measure the baseline fluorescence of the cells using a fluorescence plate reader (excitation ~488 nm, emission ~525 nm).[2]

  • Add the compound solutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the ΔF or the normalized response against the log concentration of the compound.

    • Determine the EC50 value (the concentration of the compound that elicits 50% of the maximal response) using non-linear regression analysis.

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the key steps in the competitive radioligand binding assay.

Competitive_Binding_Workflow start Start prep_reagents Prepare Reagents: - T1R2/T1R3 Membranes - [3H]-Perillartine - Test Compounds start->prep_reagents plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding prep_reagents->plate_setup incubation Incubate at Room Temperature (60-90 min) plate_setup->incubation filtration Filter and Wash to Separate Bound and Free Ligand incubation->filtration detection Add Scintillation Cocktail and Count Radioactivity filtration->detection analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki detection->analysis end End analysis->end

Figure 2. Workflow for a competitive radioligand binding assay.

References

Application Notes and Protocols for Perillartine Extraction from Perilla frutescens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of perillaldehyde from Perilla frutescens and its subsequent conversion to perillartine, a high-intensity sweetener.

Introduction

This compound, a semisynthetic sweetener approximately 2000 times sweeter than sucrose, is derived from perillaldehyde.[1][2][3] Perillaldehyde is a primary constituent of the essential oil of Perilla frutescens, a plant native to East Asia.[4][5] Certain chemotypes of P. frutescens are particularly rich in perillaldehyde, which can constitute up to 60-70% of the essential oil.[1] The extraction of perillaldehyde from the plant material is a critical first step, followed by a chemical synthesis to convert it into this compound. This document outlines various methods for extraction and provides a protocol for the synthesis.

Extraction of Perillaldehyde from Perilla frutescens

The primary methods for extracting the essential oil rich in perillaldehyde from Perilla frutescens leaves include steam distillation, solvent extraction, and supercritical fluid extraction (SFE). The choice of method can significantly impact the yield and purity of the extracted perillaldehyde.

Summary of Extraction Methods and Yields
Extraction MethodKey ParametersPerillaldehyde Recovery/YieldReference
Steam DistillationN/A~78%[1]
Supercritical CO₂ ExtractionN/A~92%[1]
Enzymatic ExtractionSolid-liquid ratio: 1:35 g/mL, Temp: 50°C, Time: 120 min, Enzyme: 1500 U/gYield of polysaccharides: 6.29% (Note: This study focused on polysaccharides, but enzymatic treatment can improve essential oil extraction by breaking down cell walls)[6]
Ultrasonic-Assisted Ethanol Extraction (UEE)N/ATotal anthocyanins: (yield data not specific to perillaldehyde)[6]
N-Hexane Extraction (following enzymolysis)Volume ratio of n-hexane to perilla juice: 2:1Extraction Rate: 24.76%, Purity: >99.3%[7]
Detailed Experimental Protocols

Supercritical fluid extraction with carbon dioxide is a green extraction method that offers high recovery rates of perillaldehyde.[1]

Materials and Equipment:

  • Dried and powdered Perilla frutescens leaves

  • Supercritical Fluid Extractor

  • Liquid CO₂ cylinder

  • Collection vials

Procedure:

  • Preparation of Plant Material: Dry the leaves of Perilla frutescens at a controlled temperature (e.g., 40-50°C) to a moisture content of 10-14%.[8] Grind the dried leaves into a fine powder.

  • SFE System Setup: Load the powdered plant material into the extraction vessel of the SFE system.

  • Extraction Parameters: Set the extraction parameters. While specific optimal conditions can vary, typical parameters for essential oil extraction are:

    • Pressure: 10-30 MPa

    • Temperature: 40-60°C

    • CO₂ Flow Rate: 2-4 L/min

  • Extraction: Start the CO₂ pump to introduce supercritical CO₂ into the extraction vessel. The essential oil containing perillaldehyde will be solubilized in the supercritical fluid.

  • Collection: The extract-laden supercritical fluid is then passed through a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the essential oil to precipitate. Collect the essential oil in a vial.

  • Post-Extraction: After the extraction is complete, depressurize the system and collect the extracted essential oil. The resulting oil will be rich in perillaldehyde.

This method, adapted from a patented process, involves enzymatic treatment followed by solvent extraction.[7]

Materials and Equipment:

  • Fresh Perilla frutescens leaves

  • Blender or grinder

  • Cellulase and pectinase enzymes

  • pH meter and buffer solutions (e.g., HCl)

  • N-hexane

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Pretreatment: Grind fresh Perilla frutescens leaves to obtain a juice.[7]

  • Acidification and Enzymolysis:

    • Adjust the pH of the perilla juice to 5 with 1 M HCl.[8]

    • Add cellulase (e.g., 0.67%) and pectinase (e.g., 0.05%) to the juice.[8]

    • Incubate the mixture to allow for the enzymatic breakdown of the plant cell walls. This increases the release of intracellular components.

  • Extraction:

    • After enzymolysis, add n-hexane to the mixture in a volume ratio of 2:1 (n-hexane:juice).[7]

    • Agitate the mixture for 15-25 minutes to ensure thorough mixing and extraction of perillaldehyde into the n-hexane phase.[7]

    • Allow the mixture to stand for 1-1.5 hours for complete phase separation.[7]

  • Separation and Concentration:

    • Carefully separate the upper n-hexane layer, which contains the perillaldehyde, using a separatory funnel.

    • Concentrate the n-hexane extract using a rotary evaporator under reduced pressure to remove the solvent, yielding the crude perillaldehyde.

Synthesis of this compound from Perillaldehyde

This compound is the syn-oxime of perillaldehyde. The synthesis involves the reaction of perillaldehyde with hydroxylamine.

Chemical Reaction

Perillaldehyde + Hydroxylamine → this compound (Perillaldehyde Oxime) + Water

Experimental Protocol

Materials and Equipment:

  • Extracted perillaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or other suitable base

  • Ethanol or other suitable solvent

  • Reaction flask with a condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Preparation of Hydroxylamine Solution: Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride and a base (e.g., sodium acetate) in a suitable solvent like ethanol. The base is used to liberate the free hydroxylamine from its salt.

  • Reaction:

    • In a reaction flask, dissolve the extracted perillaldehyde in ethanol.

    • Slowly add the prepared hydroxylamine solution to the perillaldehyde solution with constant stirring.

    • Gently reflux the reaction mixture for a specified period (e.g., 1-2 hours) to ensure the completion of the reaction.

  • Isolation of Crude this compound:

    • After the reaction is complete, cool the mixture.

    • The this compound may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

    • Collect the crude this compound crystals by filtration.

  • Purification by Recrystallization:

    • Dissolve the crude this compound in a minimal amount of a hot suitable solvent (e.g., ethanol-water mixture).

    • Allow the solution to cool slowly to form purified crystals of this compound.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry them.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow from Perilla frutescens to purified this compound.

Perillartine_Extraction_Workflow Plant Perilla frutescens Leaves Drying Drying & Grinding Plant->Drying Extraction Extraction of Perillaldehyde Drying->Extraction SFE Supercritical CO2 Extraction Extraction->SFE Method 1 SolventExt Solvent Extraction (n-hexane) Extraction->SolventExt Method 2 SteamDist Steam Distillation Extraction->SteamDist Method 3 CrudeAldehyde Crude Perillaldehyde SFE->CrudeAldehyde SolventExt->CrudeAldehyde SteamDist->CrudeAldehyde Synthesis Oximation Reaction (+ Hydroxylamine) CrudeAldehyde->Synthesis Crudethis compound Crude this compound Synthesis->Crudethis compound Purification Purification (Recrystallization) Crudethis compound->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for this compound Production.

Disclaimer: These protocols are intended for research and development purposes by qualified professionals. Appropriate safety precautions should be taken when handling chemicals and operating equipment.

References

Application Notes and Protocols: Perillartine in Functional Food Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Perillartine

This compound is a high-intensity artificial sweetener, approximately 2000 times sweeter than sucrose, derived from perillaldehyde, which is extracted from plants of the genus Perilla[1]. Its chemical name is (S)-4-(Prop-1-en-2-yl)cyclohex-1-ene-carbaldehyde oxime[1]. This compound is primarily used in Japan, often as a sweetener in tobacco products[1][2]. Its application in functional foods is an area of growing interest due to its potent sweetness and potential physiological effects. Recent studies suggest that this compound may have a role in protecting against metabolic associated fatty liver disease by reducing lipid accumulation and regulating glucose metabolism[2].

These application notes provide a comprehensive overview of the key considerations and experimental protocols for incorporating this compound into functional food and beverage products.

Physicochemical Properties and Quantitative Data

A summary of the known quantitative data for this compound is presented in Table 1. It is important to note that detailed public data on solubility and stability is limited, and experimental determination is highly recommended for specific food matrix applications.

Table 1: Quantitative Data for this compound

ParameterValue/RangeRemarks
Sweetness Potency ~2000 times sucroseVaries depending on the concentration and food matrix[1].
Molar Mass 165.23 g/mol [1]
Solubility Low in waterSpecific quantitative data (e.g., g/L or mg/mL) is not readily available in public literature. It is reported to have low water solubility, which can be a limiting factor in beverage formulations[2]. Further studies have aimed to create analogs with improved water solubility.
Stability Generally stableStability is dependent on pH, temperature, and the food matrix. Detailed kinetic data on its degradation under various conditions is not extensively published. Experimental stability testing is crucial for each specific functional food formulation.
Flavor Profile Sweet with a potential for a lingering 'metallic' tasteThe flavor profile can be influenced by the food matrix and the presence of other ingredients[2].

Mechanism of Action: Sweet Taste Perception

This compound elicits its sweet taste by interacting with the sweet taste receptor, a heterodimer of two G-protein coupled receptors: T1R2 and T1R3[3]. Specifically, this compound has been shown to activate the monomeric human T1R2 receptor and bind to its transmembrane domain (TMD)[4][5]. This interaction initiates a downstream signaling cascade, leading to the perception of sweetness.

Perillartine_Signaling_Pathway This compound This compound T1R2_T1R3 Sweet Taste Receptor (T1R2/T1R3) This compound->T1R2_T1R3 Binds to T1R2 TMD G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates K_channel K+ Channel (Phosphorylation) PKA->K_channel Inhibits Depolarization Cell Depolarization K_channel->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Neurotransmitter Neurotransmitter Release Ca_influx->Neurotransmitter Signal_to_Brain Signal to Brain (Sweet Perception) Neurotransmitter->Signal_to_Brain

Caption: this compound sweet taste signaling pathway.

Experimental Protocols

Sensory Evaluation: Quantitative Descriptive Analysis (QDA) in a Yogurt Matrix

This protocol outlines the steps for conducting a QDA to characterize the sensory profile of a functional yogurt sweetened with this compound.

QDA_Workflow A Panelist Recruitment & Screening B Term Generation & Lexicon Development A->B C Panelist Training B->C D Sample Evaluation C->D E Data Analysis D->E F Results Interpretation E->F

Caption: Workflow for Quantitative Descriptive Analysis.

Methodology:

  • Panelist Selection:

    • Recruit 10-15 individuals who are regular consumers of yogurt.

    • Screen panelists for their ability to discriminate between different tastes, aromas, and textures using triangle tests with varying sucrose concentrations in a plain yogurt base[6].

  • Lexicon Development:

    • Conduct orientation sessions where panelists are presented with a range of commercial yogurts (sweetened and unsweetened) and the this compound-sweetened functional yogurt.

    • Through group discussion, generate a list of descriptive terms for appearance, aroma, flavor, and texture.

    • Develop a consensus lexicon with clear definitions and reference standards for each attribute (e.g., "sweetness intensity," "metallic aftertaste," "bitterness," "yogurt aroma," "creaminess").

  • Panelist Training:

    • Train the panel on the use of an unstructured line scale (e.g., 15 cm) for rating the intensity of each attribute.

    • Conduct several training sessions using the reference standards to calibrate the panelists.

  • Sample Preparation and Evaluation:

    • Prepare yogurt samples with varying concentrations of this compound and a control sample with sucrose.

    • Present the samples in a randomized and blind manner in standardized containers.

    • Panelists evaluate the samples in individual booths under controlled lighting and temperature.

    • Panelists rate the intensity of each attribute on the line scale.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.

    • Use multivariate analysis techniques like Principal Component Analysis (PCA) to visualize the sensory space of the products.

Stability Testing in a Functional Beverage

This protocol describes a method to assess the stability of this compound in a liquid functional beverage under accelerated and real-time storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare a batch of the functional beverage with a known concentration of this compound.

    • Package the beverage in its final intended packaging.

  • Storage Conditions:

    • Accelerated Stability: Store samples at elevated temperatures (e.g., 35°C and 45°C) with controlled humidity.

    • Real-Time Stability: Store samples under recommended storage conditions (e.g., 4°C or 25°C).

  • Sampling Time Points:

    • Accelerated: 0, 1, 2, 3, and 6 months.

    • Real-Time: 0, 3, 6, 9, 12, 18, and 24 months.

  • Analytical Method (HPLC):

    • Develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in the beverage matrix.

    • Sample Preparation: A solid-phase extraction (SPE) method may be necessary to isolate this compound from the beverage matrix before HPLC analysis[7].

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and a phosphate buffer solution. The exact gradient will need to be optimized.

      • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

      • Quantification: Use a calibration curve prepared with this compound standards of known concentrations.

  • Data Analysis:

    • Plot the concentration of this compound against time for each storage condition.

    • Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k).

    • Use the Arrhenius equation to predict the shelf-life at the recommended storage temperature from the accelerated stability data.

In Vitro Toxicological Assessment

This protocol provides a general framework for the initial in vitro toxicological screening of this compound, essential for safety assessment of a new food additive.

In_Vitro_Tox_Assays A This compound B Cytotoxicity Assays (e.g., MTT, Neutral Red Uptake) A->B C Genotoxicity Assays (e.g., Ames Test, In Vitro Micronucleus Assay) A->C D Cell-Based Assays for Specific Endpoints (e.g., endocrine disruption, cardiotoxicity) A->D E Data Analysis & Risk Assessment B->E C->E D->E

Caption: In Vitro Toxicology Testing Workflow.

Methodology:

  • Cytotoxicity Assays:

    • Objective: To determine the concentration of this compound that causes cell death.

    • Cell Lines: Use relevant human cell lines, such as Caco-2 (intestinal epithelium) or HepG2 (liver).

    • Methods:

      • MTT Assay: Measures mitochondrial activity as an indicator of cell viability.

      • Neutral Red Uptake Assay: Assesses cell membrane integrity.

    • Procedure: Expose cells to a range of this compound concentrations for a defined period (e.g., 24 or 48 hours) and measure cell viability.

  • Genotoxicity Assays:

    • Objective: To assess the potential of this compound to cause DNA damage or mutations.

    • Methods:

      • Bacterial Reverse Mutation Assay (Ames Test): Screens for point mutations in different strains of Salmonella typhimurium and Escherichia coli.

      • In Vitro Micronucleus Assay: Detects chromosomal damage in mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells).

  • Data Analysis and Interpretation:

    • Determine the IC50 (concentration causing 50% inhibition of cell viability) from cytotoxicity assays.

    • Evaluate the mutagenic and clastogenic potential from genotoxicity assays.

    • These initial in vitro results will guide the necessity and design of further in vivo toxicological studies.

Application in Functional Foods: Formulation Considerations

  • Solubility: Due to its low water solubility, this compound is more suitable for solid or semi-solid functional foods (e.g., protein bars, baked goods, chewing gum)[8]. For beverage applications, the use of solubilizing agents or encapsulation technologies may be necessary.

  • Flavor Masking: The potential for a metallic aftertaste should be considered. This can be mitigated by combining this compound with other sweeteners or using flavor-masking agents.

  • Regulatory Status: The regulatory status of this compound varies by country. In the United States, the use of a new food additive requires a food additive petition or a Generally Recognized as Safe (GRAS) notification to the FDA[5]. As of the latest updates, this compound does not have a specific GRAS notice on file with the FDA.

Conclusion

This compound presents an interesting opportunity for the development of novel, high-intensity sweetened functional foods. Its potent sweetness allows for significant sugar reduction, while emerging research suggests potential metabolic health benefits. However, challenges related to its solubility and flavor profile, along with the need for thorough safety and stability assessments, must be addressed through rigorous experimental work as outlined in these protocols. Successful formulation will depend on a comprehensive understanding of its properties within specific food matrices.

References

Application Notes and Protocols: Perillartine as a Tool Compound for Sweet Taste Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Perillartine, a synthetic oxime derived from perillaldehyde, is a high-intensity sweetener approximately 2000 times sweeter than sucrose.[1] Its unique interaction with the sweet taste receptor, a heterodimer of two G protein-coupled receptors (GPCRs), Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3), makes it an invaluable tool for researchers.[1][2] Unlike many sweeteners that bind to the large extracellular Venus Flytrap Domain (VFD) of the receptor, this compound specifically interacts with the seven-transmembrane domain (TMD) of the T1R2 subunit.[3][4][5] This distinct mechanism of action allows for the targeted investigation of the TMD's role in receptor activation, allosteric modulation, and the overall mechanics of sweet taste perception. Furthermore, this compound exhibits species-dependent activation of the T1R2 monomer, providing a unique avenue for comparative functional studies.[2][6]

Application Notes

Probing the T1R2 Transmembrane Domain (TMD)

This compound's ability to directly bind to and activate the T1R2-TMD allows for specific investigation of this domain.[4][5] This is crucial for:

  • Allosteric Modulation Studies: Understanding how the TMD contributes to the conformational changes required for G protein coupling and signal transduction.

  • Binding Site Characterization: Identifying key amino acid residues within the T1R2-TMD that are critical for ligand interaction and receptor activation.

  • Drug Discovery: Designing novel sweet taste modulators, including enhancers and blockers, that target this specific allosteric site. The sweet taste inhibitor amiloride also binds to the T1R2-TMD, making this compound a useful compound for competitive binding studies and for elucidating mechanisms of taste inhibition.[5][7]

Investigating Species-Dependent Sweet Taste Perception

A significant finding is that this compound can activate the monomeric T1R2 receptor of humans, rhesus monkeys, and squirrel monkeys, but not that of mice.[2][6] This species-specific activity makes this compound an excellent tool for:

  • Comparative Genomics and Functional Assays: Identifying the specific amino acid differences in the T1R2 receptor across species that govern ligand recognition and activation.

  • Evolutionary Studies: Exploring the evolutionary divergence of sweet taste perception among different mammalian lineages.

  • Translational Research: Understanding why results from rodent models may not always translate to human perception of certain sweeteners.

Elucidating Receptor Activation Mechanisms

The sweet taste receptor is a Class C GPCR, and its activation involves complex conformational changes within the T1R2/T1R3 heterodimer.[2] Since this compound can activate the T1R2 subunit alone, it allows researchers to dissect the contribution of each subunit to the overall signaling process.[4][6] This is useful for studying:

  • Monomeric vs. Dimeric Receptor Function: Investigating the functional capabilities of the T1R2 monomer in the absence of T1R3.

  • Intra-subunit Signaling: Examining how ligand binding at the TMD of T1R2 leads to the activation of the G protein coupling domains, providing insights into the allosteric communication between different domains of a single receptor subunit.[4]

Quantitative Data

The following tables summarize key quantitative data for this compound and other representative sweeteners, facilitating comparison of their activity at the sweet taste receptor.

Table 1: Binding Affinities (Kd) for the Human T1R2 Receptor

Compound Binding Site Kd (µM) Method
This compound hTAS1R2-TMD 373 ± 110 Intrinsic Tryptophan Fluorescence
Neotame hTAS1R2-VFT 2.78 ± 0.69 Intrinsic Tryptophan Fluorescence
Sucralose hTAS1R2-VFT 29 ± 8 Intrinsic Tryptophan Fluorescence
Acesulfame-K hTAS1R2-VFT 164 ± 53 Intrinsic Tryptophan Fluorescence

Data sourced from Belloir et al., 2021.[4]

Table 2: Functional Potency (EC50) on Human Sweet Taste Receptors

Compound Receptor EC50 (µM) Assay Type
This compound hTAS1R2 (monomer) 61 Calcium Mobilization
Neotame hTAS1R2/hTAS1R3 0.90 ± 0.09 Calcium Mobilization
Sucralose hTAS1R2/hTAS1R3 36 ± 2 Calcium Mobilization
Acesulfame-K hTAS1R2/hTAS1R3 213 ± 59 Calcium Mobilization
Cyclamate hTAS1R2/hTAS1R3 767 ± 83 Calcium Mobilization

Data sourced from Belloir et al., 2021.[4]

Experimental Protocols

Protocol 1: In Vitro Cell-Based Calcium Mobilization Assay

This protocol describes how to measure the activation of the sweet taste receptor by this compound in a cellular context. The assay quantifies the increase in intracellular calcium ([Ca²⁺]i) following receptor activation.

1. Materials:

  • HEK293 cells (or a similar stable cell line)

  • Plasmids: human T1R2 (hTAS1R2), human T1R3 (hTAS1R3), and a promiscuous G protein such as Gα16-gust44

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Assay Buffer: Hank's Buffered Salt Solution with 20 mM HEPES (HBSSH)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound and other control sweeteners

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection (e.g., FlexStation 3)

2. Methods:

  • Cell Culture and Transfection:

    • Seed HEK293 cells onto 96-well plates at an appropriate density to reach ~80-90% confluency on the day of transfection.

    • Co-transfect the cells with plasmids encoding hTAS1R2, hTAS1R3, and Gα16-gust44 using a suitable transfection reagent according to the manufacturer's protocol.[2] For studying the monomeric receptor, transfect with hTAS1R2 and Gα16-gust44 only.

    • Incubate for 24-48 hours to allow for receptor expression.

  • Dye Loading:

    • Aspirate the culture medium from the wells.

    • Wash the cells gently with 100 µL of HBSSH.

    • Prepare a loading solution of 3 µM Fluo-4 AM in HBSSH.

    • Add 50 µL of the loading solution to each well and incubate for 1 hour at 37°C in the dark.[2]

    • After incubation, wash the cells three times with 100 µL of HBSSH to remove excess dye. Leave 100 µL of HBSSH in each well.

  • Calcium Flux Measurement:

    • Prepare 2x concentrated solutions of this compound and control compounds in HBSSH.

    • Place the 96-well plate into the fluorescence plate reader (e.g., FlexStation 3).

    • Set the instrument parameters for excitation at ~488 nm and emission at ~525 nm.[2]

    • Record a stable baseline fluorescence for 15-20 seconds.

    • Automatically inject 100 µL of the 2x compound solution into the wells.

    • Immediately continue recording the fluorescence signal for an additional 60-90 seconds to capture the peak calcium response.

  • Data Analysis:

    • The response is typically calculated as the change in fluorescence (ΔF) from baseline (F), often expressed as ΔF/F.

    • Plot the response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

G cluster_workflow Calcium Mobilization Assay Workflow A Seed HEK293 Cells in 96-well Plate B Transfect with Receptor (T1R2/T1R3) & G-Protein Plasmids A->B C Incubate for 24-48h for Protein Expression B->C D Load Cells with Fluo-4 AM Calcium Dye C->D E Wash to Remove Excess Dye D->E F Measure Baseline Fluorescence E->F G Inject this compound (or other ligand) F->G H Record Fluorescence Change (Calcium Flux) G->H I Data Analysis: Calculate ΔF/F, Plot Dose-Response, Determine EC50 H->I G cluster_pathway Sweet Taste Signaling Pathway This compound This compound Receptor VFT CRD TMD (T1R2) VFT CRD TMD (T1R3) This compound->Receptor:f2 Binds to TMD G_Protein Gα-gustducin (αβγ) Receptor->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 βγ subunits activate PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R3 IP3R3 IP3->IP3R3 Binds to ER Endoplasmic Reticulum (ER) Ca_Release Ca²⁺ Release ER->Ca_Release Releases Ca²⁺ from TRPM5 TRPM5 Channel Ca_Release->TRPM5 Activates Na_Influx Na⁺ Influx TRPM5->Na_Influx Opens Depolarization Depolarization Na_Influx->Depolarization Signal Signal to Brain Depolarization->Signal G cluster_logic This compound for Comparative Receptor Studies This compound This compound Human Human T1R2 Monomer This compound->Human Monkey Monkey T1R2 Monomer This compound->Monkey Mouse Mouse T1R2 Monomer This compound->Mouse Activation Receptor Activation (Ca²⁺ Flux) Human->Activation Monkey->Activation No_Activation No Activation Mouse->No_Activation Conclusion Identify Key Residues for Ligand Binding & Species Differences Activation->Conclusion No_Activation->Conclusion

References

Formulation of Perillartine for Food and Beverage Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perillartine is a high-intensity sweetener, approximately 2000 times sweeter than sucrose, derived from the plant Perilla frutescens.[1] It presents as a white to yellowish crystalline powder.[1] While its intense sweetness offers significant potential for calorie reduction in food and beverage products, its application is often limited by key physicochemical properties, namely its low water solubility and a characteristic licorice-like aftertaste with a potential for bitterness.[2]

These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its formulation in food and beverage systems. The focus is on addressing the challenges of its insolubility and sensory profile to enable successful product development.

Physicochemical Properties of this compound

A summary of the known quantitative data for this compound is presented in Table 1. It is important to note that detailed solubility and stability data in various food-grade solvents and matrices are not extensively published. The subsequent sections provide protocols to determine these parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Name (E)-4-(1-methylethenyl)-1-cyclohexene-1-carboxaldehyde oxime[3]
CAS Number 30950-27-7[1]
Molecular Formula C10H15NO[1]
Molecular Weight 165.23 g/mol [3]
Appearance White to yellowish crystalline powder[1]
Sweetness Potency ~2000 times sweeter than sucrose
Melting Point 100-102 °C[4]
Solubility in Water Insoluble/Very low[1][2]
Solubility in Organic Solvents Soluble in ethanol, propylene glycol[1]
Taste Profile Sweet with a menthol-licorice aftertaste, potential for bitterness

Regulatory Status

The Generally Recognized as Safe (GRAS) status of this compound for broad food and beverage applications in the United States has not been definitively established through publicly available FDA or FEMA GRAS lists.[5][6][7][8][9][10][11][12][13][14] Its use has been noted primarily in Japan for sweetening tobacco.[2] For any application in food products, a thorough regulatory review is essential.

Experimental Protocols

Protocol for Determination of this compound Solubility

This protocol outlines a method to quantify the solubility of this compound in common food-grade solvents at various temperatures.

Objective: To determine the solubility ( g/100 mL) of this compound in water, ethanol, and propylene glycol at 25°C, 40°C, and 60°C.

Materials:

  • This compound powder

  • Distilled water

  • Food-grade ethanol (95% and absolute)

  • Food-grade propylene glycol

  • Temperature-controlled shaking incubator or water bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to separate flasks containing a known volume (e.g., 50 mL) of each solvent (water, 95% ethanol, absolute ethanol, propylene glycol).

    • Place the flasks in a shaking incubator set to the desired temperature (25°C, 40°C, or 60°C).

    • Equilibrate the samples for 24-48 hours with continuous agitation to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the flasks to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solids to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated pipette to avoid precipitation.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial.

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with an appropriate solvent (e.g., ethanol) to a concentration suitable for HPLC analysis.

  • HPLC Analysis:

    • Develop and validate an HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a suitable starting point.[15][16][17][18][19]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Inject the diluted samples and quantify the concentration of this compound based on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in g/100 mL of the solvent.

Table 2: this compound Solubility Data (Hypothetical Data for Illustration)

SolventTemperature (°C)Solubility ( g/100 mL)
Water25<0.01
Water40<0.01
Water600.02
Ethanol (95%)2515.2
Ethanol (95%)4025.8
Propylene Glycol2512.5
Propylene Glycol4021.3
Protocol for Evaluating the Stability of this compound in a Beverage Matrix

This protocol provides a framework for assessing the chemical stability of this compound in a model beverage system under various pH and temperature conditions.

Objective: To evaluate the degradation of this compound in a citrus-flavored beverage model at pH 3.0, 5.0, and 7.0, stored at 4°C, 25°C, and 40°C over a 12-week period.

Materials:

  • This compound

  • Citric acid, sodium citrate for buffer preparation

  • Model beverage base (water, citric acid, and a non-caloric bulking agent like erythritol)

  • pH meter

  • Temperature-controlled storage chambers or incubators

  • HPLC system with a UV detector

  • Standard laboratory glassware

Procedure:

  • Preparation of Beverage Samples:

    • Prepare three batches of the model beverage, adjusting the pH to 3.0, 5.0, and 7.0 using citric acid and sodium citrate buffers.

    • Dissolve this compound in a small amount of ethanol and then disperse it into each beverage batch to achieve a target concentration (e.g., 100 ppm). Ensure thorough mixing.

    • Aseptically bottle the beverage samples.

  • Storage Conditions:

    • Divide the samples from each pH batch into three sets and store them at 4°C (refrigerated), 25°C (ambient), and 40°C (accelerated).

  • Sampling and Analysis:

    • At specified time points (e.g., week 0, 1, 2, 4, 8, and 12), withdraw samples from each storage condition.

    • Analyze the concentration of this compound in each sample using a validated HPLC method.

    • Also, perform sensory evaluation (see Protocol 4.3) to assess any changes in taste profile.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each pH and temperature condition.

    • Determine the degradation kinetics and calculate the half-life of this compound under each condition.

Table 3: this compound Stability in Beverage Matrix (Hypothetical Data for Illustration)

pHTemperature (°C)This compound Remaining after 12 weeks (%)Sensory Notes
3.0498No significant change
3.02592Slight increase in bitterness
3.04075Noticeable bitterness and off-flavor
5.0499No significant change
5.02595No significant change
5.04085Slight off-flavor
7.0499No significant change
7.02596No significant change
7.04088No significant change
Protocol for Sensory Evaluation of this compound

This protocol details a method for determining the sensory threshold of this compound and characterizing its taste profile.

Objective: To determine the detection and recognition thresholds of this compound in water and to develop a descriptive sensory profile.

Materials:

  • This compound

  • Deionized, purified water

  • Trained sensory panel (8-12 members)

  • Odor-free sample cups with lids

  • Appropriate sensory analysis software for data collection

Part A: Threshold Determination (Ascending Forced-Choice Method)

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in water, starting from a concentration below the expected detection threshold and increasing in logarithmic steps.

  • Testing Procedure:

    • Present panelists with a triangle test (three samples, two are water and one is a this compound solution) at each concentration level, starting with the lowest.

    • Ask panelists to identify the "odd" sample.

    • The detection threshold is the lowest concentration at which a panelist can correctly identify the odd sample.

    • The recognition threshold is the lowest concentration at which a panelist can correctly describe the taste as "sweet."

Part B: Quantitative Descriptive Analysis (QDA)

  • Lexicon Development:

    • In a group session, have the trained panel taste a range of this compound concentrations and generate a list of descriptive terms for its taste and aftertaste (e.g., sweetness intensity, bitterness, licorice, metallic, lingering sweetness).

    • Define each attribute with a reference standard where possible.

  • Sample Evaluation:

    • Present panelists with coded samples of this compound at various concentrations.

    • Have them rate the intensity of each attribute on a line scale (e.g., 0 = not perceptible, 100 = very intense).

  • Data Analysis:

    • Analyze the data to create a sensory profile (spider web plot) for this compound at different concentrations.

Table 4: Sensory Profile of this compound (Hypothetical Data for Illustration)

AttributeIntensity Score (at 100 ppm)
Sweetness85
Bitterness25
Licorice Aftertaste40
Metallic Sensation15
Lingering Sweetness60

Formulation Protocols for Beverages

Given this compound's low water solubility, the following protocols outline two common approaches for its incorporation into beverages.

Protocol for Formulation using a Co-Solvent System

Objective: To create a clear, stable beverage using a co-solvent system to dissolve this compound.

Materials:

  • This compound

  • Propylene glycol or food-grade ethanol

  • Beverage base (water, acidulants, other flavorings, etc.)

  • High-shear mixer

Procedure:

  • Prepare a this compound Concentrate:

    • Determine the required amount of this compound for the final beverage.

    • Dissolve the this compound in a minimal amount of propylene glycol or ethanol under gentle heating and stirring until fully dissolved. The ratio of this compound to co-solvent will need to be optimized based on solubility data.

  • Incorporate into Beverage Base:

    • While stirring the beverage base, slowly add the this compound concentrate.

    • Continue mixing with a high-shear mixer for a specified time to ensure uniform distribution.

  • Quality Control:

    • Visually inspect the final beverage for clarity and any signs of precipitation.

    • Perform sensory analysis to ensure the co-solvent level does not negatively impact the taste.

    • Conduct stability testing (as per Protocol 4.2) to ensure this compound remains in solution over the product's shelf life.

Protocol for Formulation using an Emulsion System

Objective: To create a stable, opaque, or cloudy beverage using an emulsion to disperse this compound.

Materials:

  • This compound

  • A suitable food-grade oil (e.g., MCT oil)

  • An emulsifying agent (e.g., gum acacia, modified starch)

  • Beverage base

  • Homogenizer

Procedure:

  • Prepare the Oil Phase:

    • Dissolve the this compound in the food-grade oil. Gentle heating may be required.

  • Prepare the Aqueous Phase:

    • Disperse the emulsifying agent in the beverage base.

  • Create the Emulsion:

    • Slowly add the oil phase to the aqueous phase under high shear.

    • Pass the mixture through a homogenizer to create a fine, stable emulsion. The pressure and number of passes will need to be optimized.

  • Quality Control:

    • Assess the emulsion stability by monitoring for creaming or separation over time.

    • Evaluate the sensory properties of the final beverage.

Visualizations

Perillartine_Formulation_Workflow cluster_prep Preparation cluster_process Processing cluster_final Final Product This compound This compound Powder Dissolution Dissolution (Heating & Mixing) This compound->Dissolution Solvent Co-Solvent (e.g., Propylene Glycol) Solvent->Dissolution Concentrate This compound Concentrate Dissolution->Concentrate Mixing High-Shear Mixing Concentrate->Mixing BeverageBase Beverage Base BeverageBase->Mixing FinalBeverage Final Beverage Mixing->FinalBeverage QC Quality Control (Stability & Sensory) FinalBeverage->QC

Caption: Workflow for Incorporating this compound into a Beverage.

Sweet_Taste_Signaling_Pathway cluster_receptor Taste Bud Cell cluster_downstream Downstream Signaling This compound This compound T1R2_T1R3 T1R2/T1R3 Receptor This compound->T1R2_T1R3 Binds to G_Protein Gustducin (G-protein) T1R2_T1R3->G_Protein Activates PLCb2 PLCβ2 Activation G_Protein->PLCb2 IP3_DAG IP3 & DAG Production PLCb2->IP3_DAG Ca_Release Ca2+ Release from ER IP3_DAG->Ca_Release TRPM5 TRPM5 Channel Opening Ca_Release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization ATP_Release ATP Release Depolarization->ATP_Release Signal_to_Brain Signal to Brain (Sweet Perception) ATP_Release->Signal_to_Brain

Caption: this compound Sweet Taste Signaling Pathway.

References

Enhancing the Aqueous Solubility of Perillartine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Perillartine is a potent, non-caloric artificial sweetener, approximately 2000 times sweeter than sucrose. Its application in aqueous formulations, such as beverages and liquid pharmaceuticals, is significantly hampered by its poor water solubility. This document provides detailed application notes and experimental protocols for common techniques aimed at enhancing the aqueous solubility of this compound. The methods discussed are co-solvency, cyclodextrin inclusion complexation, solid dispersion, and salt formation. These protocols are intended for researchers, scientists, and professionals in drug development and food science.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is crucial for selecting and optimizing a solubility enhancement strategy.

PropertyValueReference
Molecular FormulaC₁₀H₁₅NO[Generic chemical database]
Molecular Weight165.23 g/mol [Generic chemical database]
Water Solubility< 0.1 mg/mL
LogP (Octanol/Water)~2.5 (Estimated)[Theoretical prediction]
pKa~11.45 (Predicted)

Techniques for Solubility Enhancement

This section details four distinct methods for improving the water solubility of this compound. A comparative summary of the achievable solubility enhancement with each technique is presented in Table 2. It is important to note that the following quantitative data are illustrative, based on typical results for poorly water-soluble compounds, and actual results may vary depending on experimental conditions.

Table 2: Comparative Solubility Enhancement of this compound

TechniqueSystem/CarrierIllustrative Solubility Enhancement (mg/mL)Fold Increase
Co-solvency 20% Ethanol in Water~1.5~15x
40% Propylene Glycol in Water~5.0~50x
Cyclodextrin Inclusion Complexation 1:1 Molar Ratio with HP-β-CD~8.0~80x
Solid Dispersion 1:5 Mass Ratio with PVP K30~12.0~120x
Salt Formation This compound Hydrochloride~25.0~250x

Experimental Protocols

General Protocol for Solubility Determination

A standardized method for quantifying this compound solubility is essential for evaluating the efficacy of the enhancement techniques. The shake-flask method followed by UV-Vis spectrophotometric analysis is a reliable approach.

Protocol 4.1: Shake-Flask Solubility Measurement

  • Preparation of Standard Curve: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like ethanol. b. Perform serial dilutions of the stock solution with the dissolution medium (e.g., purified water, buffer) to obtain a series of standard solutions with known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (determined by a UV scan, typically around 230-240 nm) using a UV-Vis spectrophotometer. d. Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Sample Preparation and Equilibration: a. Add an excess amount of the this compound sample (pure compound, inclusion complex, solid dispersion, or salt) to a known volume of purified water (e.g., 10 mL) in a sealed container (e.g., screw-cap vial). b. Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker for 24-48 hours to ensure equilibrium is reached.

  • Sample Analysis: a. After equilibration, allow the suspension to settle. b. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles. c. Dilute the filtrate with the dissolution medium as necessary to bring the concentration within the linear range of the standard curve. d. Measure the absorbance of the diluted filtrate at the λmax. e. Calculate the concentration of this compound in the filtrate using the linear regression equation from the standard curve, accounting for any dilution factors.

G cluster_prep Standard Curve Preparation cluster_sample Sample Equilibration cluster_analysis Sample Analysis Stock Prepare Stock Solution Dilute Serial Dilutions Stock->Dilute Measure_Std Measure Absorbance Dilute->Measure_Std Plot Plot Calibration Curve Measure_Std->Plot Calculate Calculate Concentration Plot->Calculate Use Linear Regression Add_Excess Add Excess this compound Agitate Agitate for 24-48h Add_Excess->Agitate Settle Settle Suspension Agitate->Settle Filter Filter Supernatant Settle->Filter Dilute_Sample Dilute Filtrate Filter->Dilute_Sample Measure_Sample Measure Absorbance Dilute_Sample->Measure_Sample Measure_Sample->Calculate

Figure 1: Workflow for Solubility Determination.
Co-solvency

The addition of a water-miscible organic solvent can significantly increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.

Protocol 4.2: Co-solvency Method

  • Preparation of Co-solvent Systems: a. Prepare a series of co-solvent mixtures by combining purified water with a water-miscible organic solvent (e.g., ethanol, propylene glycol) at various volume/volume percentages (e.g., 10%, 20%, 30%, 40% v/v).

  • Solubility Measurement: a. For each co-solvent mixture, determine the solubility of this compound using the Shake-Flask Solubility Measurement protocol (Protocol 4.1).

G start Start prep_cosolvent Prepare Co-solvent Mixtures (e.g., 10%, 20%, 30%, 40% v/v) start->prep_cosolvent solubility_measurement Determine this compound Solubility (Protocol 4.1) prep_cosolvent->solubility_measurement analyze Analyze Data (Solubility vs. Co-solvent %) solubility_measurement->analyze end End analyze->end

Figure 2: Co-solvency Experimental Workflow.
Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate non-polar molecules like this compound, forming inclusion complexes with enhanced water solubility.

Protocol 4.3: Kneading Method for Inclusion Complex Preparation

  • Complex Formation: a. Weigh equimolar amounts of this compound and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD). b. Place the cyclodextrin in a mortar and add a small amount of water to form a paste. c. Gradually add the this compound to the paste and knead thoroughly for 30-60 minutes. d. If the mixture becomes too dry, add a few more drops of water.

  • Drying and Sieving: a. Dry the resulting paste in an oven at 40-50 °C until a constant weight is achieved. b. Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Determination: a. Determine the aqueous solubility of the prepared inclusion complex powder using the Shake-Flask Solubility Measurement protocol (Protocol 4.1).

G start Start weigh Weigh Equimolar This compound and HP-β-CD start->weigh paste Form Cyclodextrin Paste with Water weigh->paste knead Knead this compound into Paste (30-60 min) paste->knead dry Dry the Mixture knead->dry sieve Pulverize and Sieve dry->sieve solubility Determine Solubility (Protocol 4.1) sieve->solubility end End solubility->end

Figure 3: Inclusion Complexation by Kneading.
Solid Dispersion

Solid dispersion involves dispersing the drug in a hydrophilic carrier matrix at the molecular level. This technique can enhance solubility by reducing particle size and improving wettability.

Protocol 4.4: Solvent Evaporation Method for Solid Dispersion

  • Preparation of the Solid Dispersion: a. Weigh this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone K30, PVP K30) in a desired mass ratio (e.g., 1:1, 1:3, 1:5). b. Dissolve both the this compound and the polymer in a suitable common volatile solvent (e.g., ethanol). c. Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40 °C). d. Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Post-processing: a. Scrape the dried film, pulverize it, and pass it through a fine-mesh sieve.

  • Solubility Determination: a. Determine the aqueous solubility of the solid dispersion powder using the Shake-Flask Solubility Measurement protocol (Protocol 4.1).

G start Start weigh Weigh this compound and PVP K30 start->weigh dissolve Dissolve in Common Solvent (e.g., Ethanol) weigh->dissolve evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry under Vacuum evaporate->dry process Pulverize and Sieve dry->process solubility Determine Solubility (Protocol 4.1) process->solubility end End solubility->end

Figure 4: Solid Dispersion via Solvent Evaporation.
Salt Formation

For ionizable compounds like this compound, forming a salt can dramatically increase aqueous solubility. The oxime group in this compound can be protonated to form a salt, such as a hydrochloride salt.

Protocol 4.5: Preparation of this compound Hydrochloride

  • Salt Synthesis: a. Dissolve this compound in a suitable organic solvent (e.g., diethyl ether). b. Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether) dropwise while stirring. c. A precipitate of this compound hydrochloride should form.

  • Isolation and Purification: a. Collect the precipitate by filtration. b. Wash the precipitate with a small amount of the cold organic solvent to remove any unreacted starting material. c. Dry the this compound hydrochloride salt under vacuum.

  • Solubility Determination: a. Determine the aqueous solubility of the synthesized salt using the Shake-Flask Solubility Measurement protocol (Protocol 4.1).

G start Start dissolve Dissolve this compound in Organic Solvent start->dissolve add_hcl Add HCl (Gas or Solution) dissolve->add_hcl precipitate Formation of This compound HCl Precipitate add_hcl->precipitate filter Filter and Wash the Precipitate precipitate->filter dry Dry under Vacuum filter->dry solubility Determine Solubility (Protocol 4.1) dry->solubility end End solubility->end

Figure 5: this compound Hydrochloride Salt Formation.

Conclusion

The aqueous solubility of this compound can be significantly improved through various formulation strategies. The choice of the most suitable technique will depend on the desired level of solubility enhancement, the intended application, and considerations of stability, taste, and regulatory acceptance. The protocols provided herein offer a starting point for the systematic investigation and optimization of this compound solubility for its successful incorporation into aqueous-based products. It is recommended to characterize the resulting materials using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to understand the physicochemical changes responsible for the observed solubility enhancement.

Troubleshooting & Optimization

Technical Support Center: Optimizing Perillartine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions (FAQs), and optimized protocols for the synthesis of perillartine.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most common reaction for synthesizing this compound? A1: this compound is a synthetic sweetener that is the oxime of perillaldehyde.[1] The most common synthesis method is the oximation of perillaldehyde, which involves a reaction with hydroxylamine hydrochloride, often in a controlled pH environment.[2]

Q2: What are the critical starting materials for this synthesis? A2: The key reactants are perillaldehyde and hydroxylamine hydrochloride (NH₂OH·HCl).[2] The perillaldehyde can be extracted from plants of the genus Perilla or produced synthetically, for instance, from β-pinene.[1]

Q3: Are there alternative or "green" synthesis methods for this type of reaction? A3: Yes, for the synthesis of oximes in general, several environmentally friendly methods have been explored. These include solvent-free "grindstone" chemistry, where reactants are ground together, sometimes with a catalyst like Bismuth(III) oxide (Bi₂O₃).[3][4] Other approaches use mineral water as a solvent, which can facilitate the reaction at room temperature due to dissolved salts.[5]

Q4: Can the this compound oxime exist in different isomeric forms? A4: Yes, as an oxime, this compound can exist as syn and anti isomers (also referred to as E/Z isomers). For this compound, the E configuration is generally the most stable.[6] The specific reaction conditions can influence the formation and stability of these isomers.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions? A1: Low yield is a common issue that can stem from several factors:

  • Suboptimal Reaction Conditions: The pH, temperature, and molar ratio of reactants are critical. Deviating from the optimal parameters can drastically reduce yield. One study found that the decomposition of this compound was restrained under optimized conditions.[2]

    • Solution: Verify that your reaction parameters align with established optimal conditions. Refer to the data summary table below for a validated starting point.

  • Impure Starting Materials: The purity of the initial perillaldehyde is crucial. Impurities can lead to side reactions or inhibit the primary reaction.

    • Solution: Ensure the purity of your perillaldehyde using techniques like NMR or GC-MS before starting the synthesis. If necessary, distill the perillaldehyde.

  • Product Loss During Workup: this compound may be lost during extraction, washing, or purification steps.

    • Solution: Review your purification protocol. For solid products, ensure complete precipitation and careful filtration. For extractions, perform multiple extractions with the appropriate solvent to ensure complete recovery from the aqueous layer.

Q2: My final product is impure. How can I identify and reduce byproducts? A2: Impurities can arise from side reactions or unreacted starting materials.

  • Unreacted Perillaldehyde: If the reaction is incomplete, the starting material will contaminate the product.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or increasing the molar ratio of hydroxylamine hydrochloride.[2]

  • Side Reaction Products: Non-optimal pH and temperature are known to cause side reactions.

    • Solution: Strictly control the reaction pH and temperature. An acidic or basic environment beyond the optimal range can degrade the product or promote alternative reaction pathways.[2]

  • Ineffective Purification: The purification method may not be sufficient to remove all byproducts.

    • Solution: Recrystallization is a common method for purifying oximes. Experiment with different solvent systems to find one that effectively separates this compound from the specific impurities you are observing.

Q3: The oximation reaction is not starting or is proceeding very slowly. What should I check? A3: A stalled reaction can usually be traced to reagent or setup issues.

  • Reagent Quality: The hydroxylamine hydrochloride or any base used (e.g., sodium carbonate in grinding methods) may be old or inactive.[7]

    • Solution: Use fresh, high-purity reagents. If using a solid base, ensure it is anhydrous.

  • Poor Solubility or Mixing: In solution-based methods, if the reactants are not properly dissolved or the mixture is not adequately agitated, the reaction rate will be very slow.

    • Solution: Ensure your solvent system is appropriate and that the reaction is being stirred or agitated effectively to maximize contact between reactants.

Data Summary: Reaction Condition Optimization

Quantitative data from literature is crucial for optimizing experimental design. The following table summarizes the conditions from a study that achieved high yield and purity for this compound synthesis.[2]

ParameterOptimized ValueResultReference
pH 6.5 (Acid-base buffer)High Yield, Purity[2]
Temperature 40°CHigh Yield, Purity[2]
Molar Ratio 1:7 (Perillaldehyde : NH₂OH·HCl)High Yield, Purity[2]
Reaction Time 6 hoursHigh Yield, Purity[2]
Reported Yield 91.1%-[2]
Reported Purity 98.2%-[2]

Detailed Experimental Protocol

This protocol is based on the optimized conditions reported for the synthesis of this compound from perillaldehyde.[2]

Materials:

  • Perillaldehyde (1 eq.)

  • Hydroxylamine hydrochloride (7 eq.)

  • Acid-base buffer solution (e.g., phosphate buffer) to maintain pH 6.5

  • Reaction vessel with stirring and temperature control

  • Extraction Solvent (e.g., Ethyl Acetate)

  • Drying Agent (e.g., Anhydrous Sodium Sulfate)

  • Rotary Evaporator

  • Recrystallization Solvent

Procedure:

  • Preparation: Prepare an acid-base buffer solution and adjust its pH to 6.5.

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve perillaldehyde (1 molar equivalent) in the pH 6.5 buffer solution.

  • Addition of Reactant: While stirring, add hydroxylamine hydrochloride (7 molar equivalents) to the solution.

  • Reaction: Heat the mixture to 40°C and maintain this temperature while stirring vigorously for 6 hours.

  • Monitoring: Periodically monitor the reaction's progress using TLC by spotting the reaction mixture against a standard of the perillaldehyde starting material.

  • Workup: Once the reaction is complete (indicated by the consumption of perillaldehyde), cool the mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Repeat the extraction 2-3 times to maximize recovery.

  • Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent like sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent to obtain pure this compound crystals.

Visual Guides: Workflows and Logic Diagrams

The following diagrams illustrate the synthesis workflow and a troubleshooting decision-making process.

G reactants Starting Materials (Perillaldehyde, NH₂OH·HCl) reaction Oximation Reaction (pH 6.5, 40°C, 6h) reactants->reaction 1. Combine workup Aqueous Workup & Solvent Extraction reaction->workup 2. Quench & Extract crude Crude this compound (After Solvent Removal) workup->crude 3. Concentrate purify Purification (e.g., Recrystallization) crude->purify 4. Purify product Pure this compound purify->product 5. Isolate

Caption: General workflow for the synthesis and purification of this compound.

G start Problem: Low Product Yield q1 Are reaction conditions (pH, Temp, Ratio) optimal? start->q1 sol1 ACTION: Adjust parameters to validated optimums. q1->sol1 NO q2 Is starting material (Perillaldehyde) pure? q1->q2 YES a1_yes YES a1_no NO sol2 ACTION: Purify starting material (e.g., distillation). q2->sol2 NO q3 Is product being lost during workup/purification? q2->q3 YES a2_yes YES a2_no NO sol3 ACTION: Review extraction and recrystallization steps. q3->sol3 YES end_node Further investigation required (e.g., unexpected side reaction) q3->end_node NO a3_no NO

Caption: Troubleshooting logic diagram for addressing low reaction yield.

References

Technical Support Center: Perillartine Aftertaste Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing the metallic aftertaste associated with the artificial sweetener, perillartine. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have a metallic aftertaste?

This compound, or perillaldehyde oxime, is a high-intensity artificial sweetener. Its commercial use has been limited due to a lingering metallic aftertaste[1]. While the precise mechanism for this compound's metallic aftertaste is not fully elucidated, research on other artificial sweeteners, such as saccharin and acesulfame-K, suggests the involvement of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[1][2][3]. This receptor, also activated by metallic salts, is found in taste receptor cells and nerve terminals in the oral cavity, and its activation is thought to contribute to the perception of a metallic sensation[1][2][3].

Q2: What are the primary strategies for removing the metallic aftertaste of this compound?

The primary strategies focus on either preventing this compound from interacting with taste receptors or modulating the taste signal. Key approaches include:

  • Microencapsulation: Creating a physical barrier around this compound particles to prevent their contact with taste buds.

  • Inclusion Complexation: Using molecules like cyclodextrins to encapsulate this compound at a molecular level.

  • Taste Receptor Modulation: Employing agents that can block or inhibit the receptors responsible for the metallic taste, such as TRPV1 antagonists.

Q3: Are there any food-grade compounds that can be used to inhibit the TRPV1 receptor?

Yes, several compounds that are generally recognized as safe (GRAS) or are common food ingredients have been shown to modulate TRPV1 activity. While research is ongoing to identify potent and specific food-grade TRPV1 antagonists for taste modification, some compounds that could be experimentally investigated for their potential to reduce the metallic aftertaste of this compound include:

  • Capsaicin (at low concentrations): While an agonist, prolonged low-level exposure can lead to desensitization of the TRPV1 channel.

  • Eugenol (found in cloves): Known to modulate TRPV1 activity.

  • Menthol: Can interact with and modulate TRPV1 signaling.

Further research is required to determine the efficacy and optimal concentrations of these and other compounds for masking the metallic aftertaste of this compound.

Troubleshooting Guides

Issue: Metallic aftertaste persists after formulation.
Potential Cause Troubleshooting Step
Incomplete encapsulation of this compound.1. Verify Encapsulation Efficiency: Use techniques like Scanning Electron Microscopy (SEM) to visually inspect the microcapsules for integrity and complete coating. 2. Optimize Coating Material Concentration: Increase the concentration of the coating polymer (e.g., ethyl cellulose, HPMC) in the formulation to ensure a thicker, more robust barrier. 3. Adjust Process Parameters: In spray drying, for example, modify the inlet temperature or feed rate to improve film formation around the this compound core.
Insufficient complexation with cyclodextrin.1. Confirm Complex Formation: Utilize analytical methods such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) to confirm the formation of the inclusion complex. 2. Adjust Molar Ratio: Experiment with different molar ratios of this compound to cyclodextrin (e.g., 1:1, 1:2) to find the optimal ratio for encapsulation. 3. Select an Appropriate Cyclodextrin: Test different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) as their cavity size and solubility can affect complexation efficiency.
Ineffective concentration of taste-masking agent.1. Conduct Dose-Response Studies: Perform sensory evaluations with varying concentrations of the taste-masking agent (e.g., TRPV1 inhibitor) to identify the optimal level for aftertaste reduction without introducing off-flavors. 2. Synergistic Combinations: Investigate the use of a combination of taste-masking agents, as they may have a synergistic effect at lower concentrations.

Quantitative Data Summary

Table 1: Example Sensory Panel Ratings for Metallic Aftertaste of Artificial Sweeteners

Sweetener (Concentration)Mean Intensity of Metallic Aftertaste (on a Labeled Magnitude Scale*)Reference
Acesulfame-K (1.2 mM)~25[4]
Acesulfame-K (5.2 mM)~40[4]
Sodium Saccharin (0.4 mM)~20[4]
Sodium Saccharin (2.1 mM)~35[4]
Aspartame (equi-sweet to 9% sucrose)Lower than other synthetic sweeteners[5]

*Labeled Magnitude Scale (LMS) is a semantic scale of perceptual intensity characterized by a quasi-logarithmic spacing of its verbal labels. A higher score indicates a more intense perception of the metallic aftertaste.

Experimental Protocols

Quantitative Sensory Analysis of this compound's Metallic Aftertaste

Objective: To quantify the intensity of the metallic aftertaste of this compound using a trained sensory panel.

Methodology: Quantitative Descriptive Analysis (QDA)

  • Panelist Selection and Training:

    • Recruit 10-12 individuals screened for their sensory acuity.

    • Train the panelists to identify and rate the intensity of various tastes, including sweet, bitter, and metallic. Provide reference standards for each taste attribute.

  • Sample Preparation:

    • Prepare aqueous solutions of this compound at various concentrations.

    • Prepare solutions of reference compounds, such as acesulfame-K and sodium saccharin, at concentrations known to elicit a metallic aftertaste[4][5].

  • Evaluation Procedure:

    • Panelists will rinse their mouths with purified water before and between samples.

    • Present the samples in a randomized order.

    • Instruct panelists to rate the intensity of the metallic aftertaste on a labeled magnitude scale (LMS) at specified time points (e.g., immediately after expectoration, 30 seconds, 60 seconds, and 120 seconds) to capture the lingering effect.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in the intensity of the metallic aftertaste across different concentrations and over time.

Microencapsulation of this compound via Spray Drying

Objective: To encapsulate this compound with a polymer coating to create a physical barrier and reduce its metallic aftertaste.

Materials:

  • This compound

  • Wall material (e.g., Maltodextrin, Gum Arabic, or a combination)

  • Purified water

  • Laboratory-scale spray dryer

Protocol:

  • Preparation of the Emulsion:

    • Dissolve the wall material (e.g., 20% w/v maltodextrin) in purified water with continuous stirring to form a homogenous solution.

    • Disperse this compound into the wall material solution. The ratio of core (this compound) to wall material can be varied (e.g., 1:4, 1:5) to optimize encapsulation efficiency.

    • Homogenize the mixture at high speed to create a stable emulsion.

  • Spray Drying Process:

    • Feed the emulsion into the spray dryer.

    • Set the inlet air temperature (e.g., 160-200°C) and the outlet air temperature (e.g., 80-100°C). These parameters may need to be optimized based on the specific equipment and formulation.

    • The atomization speed and feed rate should be adjusted to produce fine, uniform droplets.

  • Powder Collection and Characterization:

    • Collect the dried microcapsules from the cyclone collector.

    • Characterize the microcapsules for their morphology (using SEM), particle size distribution, and encapsulation efficiency.

    • Conduct sensory evaluation of the encapsulated this compound to assess the reduction in metallic aftertaste.

Inclusion Complexation of this compound with β-Cyclodextrin

Objective: To form an inclusion complex between this compound and β-cyclodextrin to mask its metallic aftertaste.

Materials:

  • This compound

  • β-Cyclodextrin (or a derivative like HP-β-CD)

  • Ethanol

  • Purified water

Protocol:

  • Preparation of the Complex (Kneading Method):

    • Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a common starting point).

    • Dissolve this compound in a minimal amount of ethanol.

    • Separately, create a paste of β-cyclodextrin with a small amount of water.

    • Slowly add the this compound solution to the β-cyclodextrin paste and knead thoroughly for a specified time (e.g., 60 minutes) to facilitate complex formation.

    • Dry the resulting product in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

    • Grind the dried complex into a fine powder.

  • Characterization of the Inclusion Complex:

    • Confirm the formation of the inclusion complex using analytical techniques such as FTIR, XRPD, and Differential Scanning Calorimetry (DSC). The disappearance or shifting of characteristic peaks of this compound indicates successful complexation.

  • Sensory Evaluation:

    • Prepare solutions of the this compound-cyclodextrin complex and uncomplexed this compound at equivalent concentrations.

    • Conduct a sensory panel evaluation to compare the intensity of the metallic aftertaste.

Visualizations

Signaling Pathway for Metallic Aftertaste

Metallic_Taste_Pathway Proposed Signaling Pathway for this compound's Metallic Aftertaste This compound This compound TRPV1 TRPV1 Receptor (in taste receptor cells) This compound->TRPV1 Activates Ca_Influx Ca²+ Influx TRPV1->Ca_Influx Neurotransmitter Neurotransmitter Release Ca_Influx->Neurotransmitter Nerve_Signal Afferent Nerve Signal Neurotransmitter->Nerve_Signal Brain Brain (Taste Perception) Nerve_Signal->Brain Metallic_Sensation Metallic Sensation Brain->Metallic_Sensation

Caption: Proposed pathway for metallic taste perception of this compound via TRPV1 activation.

Experimental Workflow for Aftertaste Removal

Aftertaste_Removal_Workflow Experimental Workflow for this compound Aftertaste Mitigation cluster_problem Problem Identification cluster_strategies Mitigation Strategies cluster_evaluation Evaluation cluster_outcome Outcome This compound This compound with Metallic Aftertaste Microencapsulation Microencapsulation (e.g., Spray Drying) This compound->Microencapsulation Complexation Inclusion Complexation (e.g., with Cyclodextrin) This compound->Complexation Modulation Receptor Modulation (e.g., TRPV1 Inhibitors) This compound->Modulation Sensory_Analysis Quantitative Sensory Analysis (QDA) Microencapsulation->Sensory_Analysis Analytical_Chem Analytical Characterization (FTIR, SEM, etc.) Microencapsulation->Analytical_Chem Complexation->Sensory_Analysis Complexation->Analytical_Chem Modulation->Sensory_Analysis Optimized_Product Optimized this compound (Reduced Aftertaste) Sensory_Analysis->Optimized_Product Analytical_Chem->Optimized_Product

Caption: Workflow for developing and evaluating strategies to remove this compound's aftertaste.

Logical Relationship of Mitigation Techniques

Mitigation_Logic Logical Relationship of this compound Aftertaste Mitigation Techniques Root Goal: Remove Metallic Aftertaste Physical_Barrier Physical Barrier Approach Root->Physical_Barrier Receptor_Interaction Receptor Interaction Approach Root->Receptor_Interaction Microencapsulation Microencapsulation Physical_Barrier->Microencapsulation Complexation Inclusion Complexation Physical_Barrier->Complexation TRPV1_Inhibition TRPV1 Inhibition Receptor_Interaction->TRPV1_Inhibition

Caption: Logical relationship between the goal and the primary mitigation approaches.

References

Technical Support Center: Perillartine Flavor Profile Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for perillartine sensory studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the flavor profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in sensory studies?

A1: this compound, the oxime of perillaldehyde, is a high-potency semisynthetic sweetener approximately 2000 times sweeter than sucrose.[1][2][3] It is used in research to explore novel taste profiles and flavor modulation due to its complex interaction with taste receptors.[4] Its primary commercial application is in the tobacco industry to enhance flavor and reduce harshness.[1][2]

Q2: What are the primary flavor challenges when working with this compound?

A2: The main challenges associated with this compound's flavor profile are its potential for a bitter or metallic aftertaste, a lingering sweetness, and its low water solubility, which can impact formulation and sensory perception.[3][5]

Q3: How does this compound activate sweet taste receptors?

A3: this compound activates the primary sweet taste receptor, a heterodimer composed of T1R2 and T1R3 proteins.[6] Specifically, it is thought to interact with the seven-transmembrane (7TM) domain of the T1R2 subunit, a different binding site than that used by many natural sugars.[7] This interaction initiates a G-protein coupled signaling cascade, leading to the perception of sweetness.[8][9]

Q4: Can this compound be blended with other sweeteners?

A4: Yes. Blending high-potency sweeteners is a common strategy to achieve a more rounded, sugar-like taste profile and mitigate off-notes.[10] Combining sweeteners that bind to different sites on the sweet taste receptor can create synergistic effects, enhancing sweetness intensity while reducing undesirable aftertastes.[7]

Troubleshooting Guide: Off-Note Mitigation

This guide addresses common flavor issues encountered during this compound experiments and provides strategies for mitigation.

Issue Potential Cause(s) Troubleshooting Strategy Expected Outcome
Bitter or Metallic Aftertaste Activation of bitter taste receptors (TAS2Rs). High concentration of this compound.1. Reduce Concentration: Lower the this compound concentration to below the bitterness detection threshold. 2. Use a Bitter Blocker: Incorporate a known TAS2R inhibitor (e.g., specific aromatic compounds like R-carvone).[11] 3. Blend with another Sweetener: Mix with a sweetener known to inhibit the specific TAS2Rs activated by this compound (e.g., cyclamate can inhibit saccharin's bitter receptors).[10]A cleaner taste profile with significantly reduced bitter or metallic notes.
Lingering Sweet Aftertaste Slow dissociation from the T1R2/T1R3 receptor. Saturation of taste receptors.1. Blend with a "Faster" Sweetener: Combine with a sweetener that has a quicker sweetness onset and decay (e.g., erythritol). 2. Add Flavor Modulators: Incorporate compounds that can help "cleanse" the palate. 3. Optimize Concentration: A lower concentration may reduce the duration of the aftertaste.A more sucrose-like temporal profile, where the sweetness dissipates more quickly.
Poor Solubility / Inconsistent Flavor This compound has low water solubility.[3] Inadequate dispersion in the test medium.1. Use a Co-solvent: Employ a food-grade solvent (e.g., ethanol, propylene glycol) to create a stock solution before diluting in the aqueous medium. 2. Premix with Flavors: Premixing this compound with flavor oils (e.g., peppermint oil) can improve dispersion in certain matrices like chewing gum.[5] 3. Explore Analogs: For research purposes, consider more water-soluble analogs like 8,9-epoxythis compound.[5]Improved homogeneity of the solution, leading to more reliable and reproducible sensory data.
Low Perceived Sweetness Intensity Confusion between potency and intensity. The maximal sweetness of some high-potency sweeteners can be lower than that of sucrose.[12]1. Conduct Dose-Response Testing: Determine the optimal concentration for desired sweetness intensity without introducing off-notes. 2. Synergistic Blending: Blend with another sweetener (e.g., rebaudioside A) to achieve a higher overall sweetness intensity.[7]Achievement of the target sweetness level that is equi-sweet to a sucrose reference.

Experimental Protocols

Protocol 1: Quantitative Descriptive Analysis (QDA) for this compound

Objective: To create a detailed sensory profile of this compound and identify specific flavor attributes for modification.

Methodology:

  • Panelist Training:

    • Select 8-12 panelists trained in descriptive analysis methods.

    • Conduct orientation sessions where panelists are familiarized with this compound solutions at various concentrations.

    • Generate a lexicon of descriptive terms for aroma, flavor, and aftertaste (e.g., "sweet," "bitter," "metallic," "licorice," "lingering sweet").

    • Train panelists on the use of a 15-point intensity scale for each attribute, using reference standards (e.g., sucrose solutions for sweetness, caffeine solutions for bitterness).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a 10% ethanol/water co-solvent to ensure complete dissolution.

    • Dilute the stock solution with purified water to the target experimental concentrations (e.g., equi-sweet to 2%, 5%, and 8% sucrose solutions).

    • Prepare a sucrose reference solution (e.g., 5% w/v).

  • Evaluation Procedure:

    • Present samples monadically in randomized order with three-digit codes.

    • Panelists will cleanse their palate with purified water between samples.

    • Panelists will rate the intensity of each attribute from the agreed-upon lexicon on the 15-point scale.

  • Data Analysis:

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.

    • Use Principal Component Analysis (PCA) to visualize the relationships between the samples and their sensory attributes.

Protocol 2: Off-Note Mitigation using Flavor Blockers

Objective: To quantify the effectiveness of a bitter blocking agent in reducing this compound's aftertaste.

Methodology:

  • Panelist Training:

    • Use a panel trained in time-intensity (TI) or temporal dominance of sensations (TDS) methods.

    • Familiarize the panel with the specific bitter aftertaste of a baseline this compound solution.

  • Sample Preparation:

    • Sample A (Control): this compound solution at a concentration known to elicit a moderate bitter aftertaste (e.g., equi-sweet to 7% sucrose).

    • Sample B (Test): The same this compound solution as Sample A, with the addition of a selected bitter blocker (e.g., 0.05% R-carvone).

    • Sample R (Reference): 5% Sucrose solution.

  • Evaluation Procedure:

    • Panelists taste each sample and immediately start recording the perceived intensity of "sweetness" and "bitterness" over time (e.g., 90 seconds) using specialized software.

    • Ensure adequate palate cleansing time between samples.

  • Data Analysis:

    • Generate time-intensity curves for both bitterness and sweetness for the control and test samples.

    • Compare key parameters from the curves: I-max (maximum intensity), T-max (time to maximum intensity), and Duration.

    • Use paired t-tests to determine if the addition of the blocker significantly reduced the bitterness intensity and/or duration.

Visualizations and Pathways

Taste Receptor Signaling Pathways

The perception of sweet and bitter tastes is initiated by the activation of specific G-protein coupled receptors (GPCRs) in taste bud cells.

Taste_Signaling cluster_sweet Sweet Taste Pathway cluster_bitter Bitter Taste Pathway This compound This compound T1R2_T1R3 T1R2/T1R3 Receptor This compound->T1R2_T1R3 G_Protein_S G-protein (Gustducin) T1R2_T1R3->G_Protein_S PLCb2_S PLCβ2 G_Protein_S->PLCb2_S IP3_S IP3 Increase PLCb2_S->IP3_S Ca_Release_S Ca²⁺ Release (from ER) IP3_S->Ca_Release_S TRPM5_S TRPM5 Channel Ca_Release_S->TRPM5_S Depolarization_S Depolarization TRPM5_S->Depolarization_S ATP_Release_S ATP Release Depolarization_S->ATP_Release_S Neuron_S Nerve Signal (Sweet Perception) ATP_Release_S->Neuron_S Bitter_Off_Note Bitter Off-Note (from this compound) T2Rs T2Rs Receptors Bitter_Off_Note->T2Rs G_Protein_B G-protein (Gustducin) T2Rs->G_Protein_B PLCb2_B PLCβ2 G_Protein_B->PLCb2_B IP3_B IP3 Increase PLCb2_B->IP3_B Ca_Release_B Ca²⁺ Release (from ER) IP3_B->Ca_Release_B TRPM5_B TRPM5 Channel Ca_Release_B->TRPM5_B Depolarization_B Depolarization TRPM5_B->Depolarization_B ATP_Release_B ATP Release Depolarization_B->ATP_Release_B Neuron_B Nerve Signal (Bitter Perception) ATP_Release_B->Neuron_B

Caption: Canonical signaling pathways for sweet and bitter taste perception.[8][9][13][14]

Experimental Workflow for Off-Note Mitigation

A logical workflow is crucial for systematically addressing flavor challenges in sensory studies.

Workflow Start Problem Identification: This compound exhibits bitter aftertaste QDA 1. Characterize Profile (Quantitative Descriptive Analysis) Start->QDA Hypothesis Hypothesis: Aftertaste is due to TAS2R receptor activation QDA->Hypothesis Strategy 2. Select Mitigation Strategy Hypothesis->Strategy Blocker Option A: Use Bitter Blocker Strategy->Blocker  e.g., R-carvone Blend Option B: Blend with another sweetener/modulator Strategy->Blend  e.g., Erythritol Formulate 3. Formulate Test Samples Blocker->Formulate Blend->Formulate SensoryTest 4. Conduct Sensory Testing (e.g., Time-Intensity) Formulate->SensoryTest Analysis 5. Analyze Data SensoryTest->Analysis Decision Aftertaste Mitigated? Analysis->Decision End Optimized Flavor Profile Achieved Decision->End Yes Refine Refine Strategy & Re-test Decision->Refine No Refine->Strategy

Caption: A systematic workflow for troubleshooting and mitigating off-notes in this compound.

Troubleshooting Decision Tree

This decision tree provides a logical path for addressing specific flavor profile issues during experimentation.

Decision_Tree Start What is the primary flavor issue? Bitter Bitter / Metallic Aftertaste Start->Bitter Aftertaste Lingering Lingering Sweetness Start->Lingering Duration Solubility Poor Solubility / Inconsistent Taste Start->Solubility Consistency CheckConc Is concentration at the lowest possible level for target sweetness? Bitter->CheckConc CheckTemporal Does the sweetness linger >30s post-ingestion? Lingering->CheckTemporal CheckPrep Is the sample fully dissolved and homogenous? Solubility->CheckPrep ReduceConc Action: Reduce Concentration CheckConc->ReduceConc No AddBlocker Action: Add a known TAS2R bitter blocker CheckConc->AddBlocker Yes BlendFast Action: Blend with a 'fast' sweetener (e.g., erythritol) CheckTemporal->BlendFast Yes TemporalOk Monitor in subsequent tests CheckTemporal->TemporalOk No UseCosolvent Action: Use a co-solvent (e.g., ethanol) for stock solution CheckPrep->UseCosolvent No PrepOk Ensure consistent prep protocol is followed CheckPrep->PrepOk Yes

Caption: A decision tree for troubleshooting common this compound flavor issues.

References

Perillartine Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the perillartine purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during this compound purification?

A1: Common impurities can be broadly categorized as:

  • Synthesis-related impurities: These include unreacted starting materials (perillaldehyde, hydroxylamine), byproducts from side reactions, and residual solvents or reagents.[1]

  • Degradation products: this compound, being an oxime, can be susceptible to degradation under certain conditions. A common degradation pathway for aldoximes is dehydration to form the corresponding nitrile.[2][3] This can be particularly prevalent at elevated temperatures or under certain analytical conditions like Gas Chromatography (GC).

  • Extraction-related impurities (if isolating from natural sources): When this compound is synthesized from perillaldehyde extracted from Perilla frutescens, impurities from the plant matrix may be carried over. These can include other essential oil components, flavonoids, phenolic acids, and polysaccharides.[4][5][6][7]

Q2: My purified this compound shows a single spot on TLC, but GC-MS analysis indicates the presence of a nitrile impurity. Why is this happening?

A2: This is a common issue when analyzing oximes. The high temperatures used in the injection port of a gas chromatograph can cause the dehydration of the aldoxime (this compound) to the corresponding nitrile.[3] Therefore, the nitrile detected in your GC-MS analysis is likely an artifact of the analytical method itself and not present in your bulk sample. It is recommended to use analytical techniques that operate at lower temperatures, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the purity of your this compound sample.[3]

Q3: What is the recommended method for the final purification of this compound?

A3: Crystallization is a highly effective method for the final purification of this compound. Recrystallization from a suitable solvent can significantly improve purity by removing residual impurities. A published method involves recrystallization from ethyl acetate to yield colorless blocks of this compound.[8]

Q4: How can I confirm the structural integrity of my purified this compound?

A4: A combination of analytical techniques should be employed for comprehensive structural confirmation:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and can be used to identify and quantify impurities.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of this compound. Techniques like Electrospray Ionization (ESI) are preferred over methods that require high temperatures.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the hydroxyl (-OH) and carbon-nitrogen double bond (C=N) of the oxime.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield after crystallization - this compound is too soluble in the chosen solvent.- Insufficient cooling or too rapid cooling.- Initial material has a low concentration of this compound.- Select a solvent in which this compound has moderate solubility at high temperatures and low solubility at low temperatures.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.- Concentrate the solution before crystallization.
Oily product instead of crystals - Presence of impurities that inhibit crystallization.- Supersaturation was not reached.- Perform a preliminary purification step (e.g., column chromatography) before crystallization.- Try different crystallization solvents or solvent mixtures.- Slowly evaporate the solvent to increase the concentration.
Discolored (e.g., yellow) crystals - Presence of colored impurities from the starting material or degradation.- Oxidation of impurities.- Treat the solution with activated charcoal before filtration and crystallization.- Ensure the purification process is carried out under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.
Inconsistent melting point - Presence of impurities or polymorphic forms.- Recrystallize the product multiple times until a sharp and consistent melting point is achieved.- Characterize the crystalline form using techniques like X-ray diffraction (XRD).

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on a reported method for crystallizing this compound.[8]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate. The solution should be saturated.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. This compound crystals should start to form.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for assessing the purity of a synthesized organic compound and should be optimized for this compound.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water. The exact ratio should be determined through method development to achieve good separation.

  • Standard Preparation: Prepare a stock solution of a this compound reference standard of known purity in the mobile phase or a suitable solvent. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a sample of the purified this compound and dissolve it in the mobile phase to a known concentration.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is a common starting point.

    • Injection Volume: Typically 10-20 µL.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound has strong absorbance.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing the retention time with the reference standard.

    • Quantify the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks.

    • Use the calibration curve to determine the exact concentration of this compound and any quantified impurities.

Visualizations

Perillartine_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound (with impurities) Column_Chromatography Column Chromatography (Optional) Crude_Product->Column_Chromatography Initial Cleanup Crystallization Crystallization Crude_Product->Crystallization Direct Column_Chromatography->Crystallization HPLC HPLC Crystallization->HPLC NMR NMR Crystallization->NMR MS LC-MS Crystallization->MS Pure_this compound Pure this compound HPLC->Pure_this compound NMR->Pure_this compound MS->Pure_this compound

Caption: Experimental workflow for this compound purification and analysis.

Troubleshooting_Logic Start Purification Issue Identified Impurity_Detected Impurity Detected in Final Product? Start->Impurity_Detected Low_Yield Low Crystallization Yield? Impurity_Detected->Low_Yield No Characterize_Impurity Characterize Impurity (LC-MS, NMR) Impurity_Detected->Characterize_Impurity Yes Oily_Product Oily Product Instead of Crystals? Low_Yield->Oily_Product No Optimize_Solvent Optimize Crystallization Solvent & Cooling Rate Low_Yield->Optimize_Solvent Yes Change_Solvent Change Solvent or Use Solvent/Anti-solvent Method Oily_Product->Change_Solvent Yes Is_Nitrile Is it a Nitrile (from GC-MS)? Characterize_Impurity->Is_Nitrile Use_HPLC_NMR Use HPLC/NMR for Purity Check Is_Nitrile->Use_HPLC_NMR Yes Add_Chromatography Add Pre-purification (e.g., Column Chromatography) Is_Nitrile->Add_Chromatography No

Caption: Logical troubleshooting guide for this compound purification.

References

Technical Support Center: Enhancing the Sweetness Potency of Perillartine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the sweetness potency of perillartine derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the synthesis, purification, and sensory evaluation of this compound derivatives.

Synthesis & Purification

Q1: My yield of the this compound derivative is lower than expected. What are the potential causes and solutions?

A1: Low yields in oxime synthesis can stem from several factors. Here's a troubleshooting guide:

  • pH of the reaction: The formation of oximes is highly pH-dependent. The optimal pH is typically mildly acidic to neutral (around pH 4-6.5) to facilitate the nucleophilic attack of hydroxylamine on the protonated carbonyl group.

    • Troubleshooting: Carefully monitor and adjust the pH of your reaction mixture. Using a buffer solution (e.g., sodium acetate/acetic acid) can help maintain the optimal pH. If the medium is too acidic, the hydroxylamine will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl group won't be sufficiently activated.

  • Purity of Starting Materials: Impurities in the starting aldehyde (perillaldehyde or its analog) or hydroxylamine can lead to side reactions and reduced yields.

    • Troubleshooting: Ensure the purity of your starting materials using techniques like distillation or recrystallization. Verify purity via analytical methods such as NMR or GC-MS.

  • Reaction Temperature and Time: Suboptimal temperature or reaction time can result in incomplete conversion.

    • Troubleshooting: The reaction of perillaldehyde with hydroxylamine hydrochloride has been optimized at 40°C for 6 hours. However, for different derivatives, you may need to perform small-scale experiments to determine the optimal temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Molar Ratio of Reactants: An inappropriate molar ratio of the aldehyde to hydroxylamine can affect the yield.

    • Troubleshooting: An excess of hydroxylamine is often used to drive the reaction to completion. A molar ratio of 1:1.5 to 1:7 (aldehyde:hydroxylamine hydrochloride) has been reported to be effective. Experiment with different ratios to find the optimum for your specific derivative.

  • Product Decomposition: this compound and its derivatives can be sensitive to harsh conditions.

    • Troubleshooting: Maintaining the optimal pH and temperature can prevent decomposition. During workup and purification, avoid strong acids or bases and excessive heat.

Q2: I am having difficulty purifying my this compound derivative. What methods are recommended?

A2: Purification can be challenging due to the properties of the oxime.

  • Recrystallization: This is a common method for purifying solid oximes.

    • Troubleshooting: Experiment with different solvent systems. Ethanol, methanol, and ethyl acetate have been used for recrystallizing this compound. If your compound is an oil, this method may not be suitable.

  • Column Chromatography: This is a versatile method for purifying both solid and oily compounds.

    • Troubleshooting: Use silica gel as the stationary phase. A gradient of hexane and ethyl acetate is a good starting point for the mobile phase. Monitor the fractions by TLC to isolate the pure product.

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can be used.

    • Troubleshooting: A reverse-phase C18 column with a mobile phase of acetonitrile and water is often effective. Develop the method on an analytical scale before scaling up to a preparative scale.

Sensory Evaluation

Q3: My sensory panel results for sweetness potency are inconsistent. How can I improve the reliability of my data?

A3: Inconsistency in sensory data is a common challenge. Here are some strategies to improve reliability:

  • Panelist Training and Selection: The performance of the sensory panel is crucial.

    • Troubleshooting: Screen panelists for their ability to detect basic tastes and their sensitivity to sweetness. Conduct thorough training on the specific sensory evaluation method being used (e.g., magnitude estimation, two-alternative forced choice). Ensure panelists are familiar with the taste profile of this compound and its derivatives, including any potential off-tastes or aftertastes.

  • Environmental Control: The testing environment can significantly influence perception.

    • Troubleshooting: Conduct sensory evaluations in a dedicated, well-ventilated, and quiet room. Use neutral lighting and control the temperature and humidity.

  • Sample Presentation: The way samples are presented can introduce bias.

    • Troubleshooting: Randomize the order of sample presentation for each panelist to avoid order effects. Use three-digit random codes to blind the samples. Ensure all samples are presented at the same temperature and in identical containers.

  • Panelist Fatigue: Sensory fatigue can lead to inconsistent results.

    • Troubleshooting: Limit the number of samples evaluated in a single session. Provide panelists with unsalted crackers and room-temperature water to cleanse their palates between samples. Enforce mandatory breaks between samples.

  • Methodology: The choice of sensory evaluation method can impact consistency.

    • Troubleshooting: Consider using the "sucrose-sweetener combined method," where panelists evaluate different concentrations of the test sweetener alongside sucrose standards in the same session. This can help anchor their perception and reduce context effects.

Q4: How do I account for the bitterness or other off-tastes of some this compound derivatives during sweetness evaluation?

A4: this compound itself can have a licorice-like taste and some bitterness. It is important to capture these attributes in your sensory evaluation.

  • Descriptive Analysis: Use a trained panel to develop a full sensory profile of your derivatives. This involves identifying all perceptible taste and aroma attributes (e.g., sweet, bitter, metallic, licorice) and rating their intensities.

  • Magnitude Estimation: When assessing sweetness intensity, you can also ask panelists to rate the intensity of any perceived bitterness or other off-tastes on a separate scale. This will allow you to quantify these characteristics and compare them across different derivatives.

Data Presentation

CompoundStructureRelative Sweetness (vs. Sucrose)Water SolubilityNotes
Sucrose C₁₂H₂₂O₁₁1HighReference Standard
This compound C₁₀H₁₅NO~2000[1]Very low[2][3]Can have a bitter, menthol-licorice aftertaste.[2]
Oxime V (SRI Oxime V)4-(Methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde syn-oxime~450[2]More soluble than this compound[4]Developed to improve water solubility and minimize bitterness.[2]
8,9-Epoxythis compound C₁₀H₁₅NO₂-More water-soluble than this compound[2]Reported to have little or no bitter aftertaste.[2]

Experimental Protocols

Synthesis of this compound from Perillyl Aldehyde

This protocol describes the synthesis of this compound via the oximation of perillyl aldehyde.

Materials:

  • Perillyl aldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve perillyl aldehyde (1 equivalent) in ethanol.

  • Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 to 7 equivalents) in water.

  • Addition of Base: Slowly add a solution of sodium carbonate (an appropriate amount to achieve a pH of ~6.5) to the hydroxylamine hydrochloride solution with stirring.

  • Reaction: Add the hydroxylamine/carbonate solution to the stirred solution of perillyl aldehyde. Heat the reaction mixture to 40°C and maintain for 6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC, using a hexane:ethyl acetate (e.g., 8:2) solvent system. The product should have a different Rf value than the starting aldehyde.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Alternatively, the crude product can be recrystallized from a suitable solvent like ethyl acetate.

  • Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Sensory Evaluation of Sweetness Potency using Magnitude Estimation

This protocol outlines a method for determining the relative sweetness of this compound derivatives compared to sucrose.

Materials:

  • Sucrose (analytical grade)

  • This compound derivative to be tested

  • Deionized, purified water

  • Unsalted crackers

  • Calibrated analytical balance

  • Volumetric flasks

  • Identical sample cups with lids, labeled with three-digit random codes

Procedure:

  • Panelist Selection and Training:

    • Select 10-12 panelists based on their sensory acuity and availability.

    • Train panelists on the concept of magnitude estimation. This involves presenting them with a series of sucrose solutions of varying concentrations (e.g., 2%, 5%, 8%, 12%) and having them assign a number to the perceived sweetness intensity of each. The first sample can be assigned an arbitrary number (e.g., 10), and subsequent samples are rated in proportion to the first.

  • Sample Preparation:

    • Prepare a series of sucrose standard solutions (e.g., 2%, 4%, 6%, 8%, 10% w/v).

    • Prepare a series of solutions of the this compound derivative at concentrations expected to span the sweetness range of the sucrose standards. Due to the high potency, these concentrations will be very low (in the ppm range).

    • Present all samples at room temperature.

  • Evaluation Session:

    • Provide each panelist with a set of randomized, coded samples, a glass of water, and unsalted crackers.

    • Instruct panelists to rinse their mouth with water before the first sample.

    • Panelists should taste each sample, hold it in their mouth for a few seconds, and then expectorate.

    • After tasting each sample, they should assign a number that corresponds to the perceived sweetness intensity.

    • There should be a mandatory waiting period (e.g., 1-2 minutes) between samples, during which they should rinse their mouth with water and eat a small piece of cracker.

  • Data Analysis:

    • For each panelist, plot the log of the sweetness intensity ratings against the log of the concentration for both sucrose and the test derivative.

    • The data should approximate a straight line (Stevens' Power Law).

    • To determine the relative sweetness at a specific sucrose concentration (e.g., 5%), find the sweetness intensity rating for that sucrose solution from the plot. Then, find the concentration of the this compound derivative that elicits the same sweetness intensity rating.

    • The relative sweetness is the ratio of the sucrose concentration to the derivative concentration at that point of equal sweetness.

Visualizations

Sweet Taste Signaling Pathway

The perception of sweet taste by this compound and its derivatives is initiated by their interaction with the T1R2/T1R3 G-protein coupled receptor on taste bud cells. This interaction triggers a downstream signaling cascade, leading to neurotransmitter release and the perception of sweetness.

SweetTasteSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Derivative T1R2_T1R3 T1R2/T1R3 Receptor This compound->T1R2_T1R3 Binds to TMD of T1R2 G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Cleaves PIP2 to PIP2 PIP2 PIP2->PLCb2 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on Ca2_release ER->Ca2_release Releases Ca²⁺ TRPM5 TRPM5 Channel Ca2_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx leads to ATP_release ATP Release Depolarization->ATP_release Triggers Nerve_impulse Nerve Impulse to Brain ATP_release->Nerve_impulse Signals to nerve fibers

Caption: Sweet taste signaling cascade initiated by a this compound derivative.

Experimental Workflow: Synthesis and Purification

This diagram illustrates the general workflow for the synthesis and purification of a this compound derivative.

SynthesisWorkflow start Start reactants Perillyl Aldehyde Analog + Hydroxylamine HCl start->reactants reaction Oximation Reaction (Control pH, Temp, Time) reactants->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete concentration Concentration (Rotary Evaporation) workup->concentration crude_product Crude Product concentration->crude_product purification Purification crude_product->purification recrystallization Recrystallization purification->recrystallization If solid chromatography Column Chromatography purification->chromatography If solid or oil pure_product Pure Product recrystallization->pure_product chromatography->pure_product characterization Characterization (NMR, MS, IR) pure_product->characterization end End characterization->end

Caption: Workflow for the synthesis and purification of this compound derivatives.

Logical Relationship: Factors Influencing Sweetness Potency

The perceived sweetness potency of a this compound derivative is not an intrinsic property but is influenced by a combination of molecular, physiological, and experimental factors.

SweetnessFactors cluster_molecular Molecular Properties cluster_physiological Physiological Factors cluster_experimental Experimental Conditions sweetness_potency Perceived Sweetness Potency structure Chemical Structure (e.g., oxime, conjugation) receptor_binding Receptor Binding Affinity (T1R2/T1R3) structure->receptor_binding solubility Water Solubility solubility->receptor_binding hydrophobicity Hydrophobicity hydrophobicity->receptor_binding receptor_binding->sweetness_potency genetics Individual Genetic Variation genetics->sweetness_potency concentration Concentration concentration->sweetness_potency matrix Food Matrix Effects matrix->sweetness_potency temperature Temperature temperature->sweetness_potency sensory_method Sensory Evaluation Method sensory_method->sweetness_potency

Caption: Interrelated factors determining the sweetness potency of derivatives.

References

Minimizing by-product formation during perillartine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of perillartine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: this compound is synthesized through the oximation of perillaldehyde with hydroxylamine.[1][2] This reaction involves the condensation of the aldehyde group of perillaldehyde with hydroxylamine to form an oxime.[1] this compound is specifically the anti-aldoxime isomer.[3]

Q2: What are the common by-products encountered during this compound synthesis?

A2: During the synthesis of this compound, several by-products can form, reducing the yield and purity of the desired product. These include:

  • Syn-isomer of this compound: Oximation of aldehydes can produce both syn and anti isomers. This compound is the anti-isomer, making the syn-isomer a common impurity.[3][4]

  • Perillic Acid: Oxidation of the starting material, perillaldehyde, can lead to the formation of perillic acid, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods.[5][6]

  • Perillyl Alcohol: Disproportionation of perillaldehyde (a Cannizzaro-type reaction) can result in the formation of both perillic acid and perillyl alcohol.[5]

  • Unreacted Perillaldehyde: Incomplete reaction will leave residual perillaldehyde in the product mixture.[7]

  • Decomposition Products: this compound can degrade under certain conditions, although the specific degradation products are not extensively detailed in the available literature.[8] Controlling reaction parameters is crucial to minimize this.[8]

Q3: How can I minimize the formation of the syn-isomer?

A3: The formation of geometric isomers (syn and anti) in oximes is often influenced by reaction conditions. To favor the formation of the desired anti-isomer (this compound), it is crucial to follow optimized reaction protocols. While specific conditions to exclusively form the anti-isomer of this compound are not detailed in the provided search results, typically, thermodynamic control (allowing the reaction to reach equilibrium) may favor the more stable isomer. Post-synthesis purification is also essential for removing the unwanted syn-isomer.

Q4: What are the optimal reaction conditions to maximize this compound yield and purity?

A4: A study on the synthesis of this compound from perillyl aldehyde identified the following optimal conditions for the oximation step to achieve a high yield (91.1%) and purity (98.20%)[8]:

  • pH: 6.5

  • Molar Ratio (Perillaldehyde:Hydroxylamine Hydrochloride): 1:7

  • Temperature: 40°C

  • Reaction Time: 6 hours

Maintaining these conditions helps to restrain the decomposition of this compound.[8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound - Sub-optimal reaction conditions (pH, temperature, molar ratio).- Decomposition of the product.- Incomplete reaction.- Strictly adhere to the optimized reaction conditions (pH 6.5, 40°C, 1:7 molar ratio of perillaldehyde to hydroxylamine hydrochloride).[8]- Monitor the reaction progress using an appropriate analytical method (e.g., TLC, HPLC) to ensure completion.- Minimize reaction time to what is necessary to avoid product degradation.[8]
Presence of Perillic Acid Impurity - Oxidation of perillaldehyde.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.- Ensure the purity of the starting perillaldehyde and remove any oxidizing impurities.
Detection of syn-Perillartine Isomer - Non-selective reaction conditions.- While difficult to control during the reaction, purification methods such as column chromatography or recrystallization can be employed to separate the isomers.- Isomerization from the syn to the more stable anti form might be possible under specific conditions (e.g., heating or acid/base catalysis), though this would require experimental validation.
Residual Perillaldehyde in the Final Product - Insufficient hydroxylamine.- Incomplete reaction.- Use a molar excess of hydroxylamine hydrochloride as per the optimized protocol (1:7 ratio).[8]- Ensure the reaction goes to completion by monitoring it over the recommended time.[8]
Product Decomposition (Discoloration or Presence of Unknown Impurities) - Inappropriate pH.- High reaction temperature.- Maintain the pH at 6.5 using a suitable buffer solution.[8]- Do not exceed the optimal reaction temperature of 40°C.[8]

Experimental Protocols

Optimized Synthesis of this compound from Perillaldehyde [8]

This protocol is based on the optimized conditions reported to maximize yield and purity.

Materials:

  • Perillaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Buffer solution (pH 6.5)

  • Solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a reaction vessel, dissolve perillaldehyde in a suitable solvent.

  • Prepare a solution of hydroxylamine hydrochloride in a pH 6.5 buffer.

  • Add the hydroxylamine hydrochloride solution to the perillaldehyde solution. The recommended molar ratio of perillaldehyde to hydroxylamine hydrochloride is 1:7.

  • Maintain the reaction mixture at a constant temperature of 40°C.

  • Stir the reaction for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product using an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography to remove by-products and unreacted starting materials.

Visualizations

Perillartine_Synthesis_Workflow cluster_reaction Reaction Step cluster_workup Work-up & Purification Perillaldehyde Perillaldehyde Reaction Oximation (pH 6.5, 40°C, 6h) Perillaldehyde->Reaction Hydroxylamine Hydroxylamine HCl Hydroxylamine->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Extraction Solvent Extraction Crude_Product->Extraction Purification Purification (Recrystallization/ Chromatography) Extraction->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_impurities Potential By-products cluster_solutions Corrective Actions Start Low Purity of this compound Impurity_ID Identify Impurity via Analytical Methods (e.g., GC-MS, NMR) Start->Impurity_ID Syn_Isomer Syn-Isomer Impurity_ID->Syn_Isomer Isomeric Impurity Perillic_Acid Perillic Acid Impurity_ID->Perillic_Acid Oxidation Product Unreacted_Aldehyde Unreacted Perillaldehyde Impurity_ID->Unreacted_Aldehyde Starting Material Optimize_Purification Optimize Purification (e.g., change solvent system for chromatography) Syn_Isomer->Optimize_Purification Inert_Atmosphere Use Inert Atmosphere Perillic_Acid->Inert_Atmosphere Adjust_Stoichiometry Increase Hydroxylamine Molar Ratio Unreacted_Aldehyde->Adjust_Stoichiometry

Caption: Troubleshooting logic for identifying and addressing common impurities in this compound synthesis.

References

Technical Support Center: Addressing Matrix Effects in Perillartine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the analysis of perillartine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2][3] This phenomenon is a significant concern in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2] Matrix effects can manifest as either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), leading to inaccurate and unreliable quantification of this compound.[1][2][3] The complexity of food and biological matrices, which contain various components like sugars, proteins, and fats, makes them prone to causing matrix effects.[1]

Q2: How can I determine if my this compound analysis is impacted by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively.

  • Qualitative Assessment: The post-column infusion technique is a common method to identify regions in the chromatogram where ion suppression or enhancement occurs.[1] In this method, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column but before the mass spectrometer's ion source. A blank matrix extract is then injected. Any deviation in the baseline signal of this compound indicates the retention times at which matrix components are causing ionization interference.[1]

  • Quantitative Assessment: The most widely accepted method is the post-extraction spiking approach, which calculates a Matrix Factor (MF).[3] The MF is the ratio of the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solvent at the same concentration.[3]

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 suggests no significant matrix effect.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound in food and beverage samples?

A3: The choice of sample preparation is crucial for reducing matrix effects. The optimal technique depends on the complexity of the matrix.

  • Simple Matrices (e.g., clear beverages, simple hard candies): For these matrices, a straightforward "dilute and shoot" approach is often sufficient.[4] Diluting the sample reduces the concentration of interfering matrix components introduced into the analytical system.[1]

  • Complex Matrices (e.g., fruit juices with pulp, dairy products, baked goods): More extensive sample cleanup is necessary for these matrices.

    • Liquid-Liquid Extraction (LLE): This technique partitions this compound from the aqueous sample into an immiscible organic solvent, leaving many polar interferences behind.[1]

    • Solid-Phase Extraction (SPE): SPE is a highly effective and reproducible technique for isolating sweeteners from complex matrices.[5] It utilizes a solid sorbent to retain either the analyte or the interferences, allowing for their separation. For sweeteners, reversed-phase or ion-exchange cartridges are commonly employed.

A comparison of common sample preparation techniques is provided in the table below.

Troubleshooting Guides

Issue: Inconsistent quantification of this compound across different sample batches.

Q4: My calibration curve is linear in solvent, but when I analyze my samples, the results for this compound are highly variable and not reproducible. What could be the cause?

A4: This is a classic symptom of matrix effects. The variability arises because the extent of ion suppression or enhancement can differ between individual samples, even within the same batch, due to slight variations in the matrix composition.[6]

Troubleshooting Steps:

  • Evaluate Matrix Effects: Quantitatively assess the matrix effect using the post-extraction spiking method described in A2 and the detailed protocol below. This will confirm if matrix effects are the root cause.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for variable matrix effects is to use a SIL-IS of this compound.[1][6] A SIL-IS is chemically identical to the analyte but has a different mass, so it co-elutes and experiences the same matrix effects, allowing for accurate correction of the analyte signal.[6]

  • Use Matrix-Matched Calibration: If a SIL-IS is not available, prepare your calibration standards in a blank matrix that is representative of your samples.[2] This ensures that the standards and samples experience similar matrix effects, improving accuracy.

Issue: Poor peak shape and shifting retention times for this compound.

Q5: I am observing tailing peaks and a drift in the retention time for this compound in my LC-MS/MS analysis. What should I investigate?

A5: While this can be a chromatographic issue, it can also be influenced by the sample matrix.

Troubleshooting Steps:

  • Check for Column Contamination: Matrix components can accumulate on the analytical column, leading to peak shape issues and retention time shifts. Implement a robust column washing procedure after each analytical batch.

  • Optimize Sample Preparation: Inadequate sample cleanup can lead to the injection of highly retained matrix components. Consider a more rigorous sample preparation method, such as SPE, to remove these interferences.

  • Ensure Solvent Compatibility: Ensure that the solvent used to dissolve the final extract is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[7]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Sweetener Analysis

TechniquePrincipleAdvantagesDisadvantagesTypical Recovery (%)
Dilution Reduces the concentration of both analyte and matrix components.Simple, fast, inexpensive.Only suitable for simple matrices and when high sensitivity is not required. May not be sufficient to eliminate strong matrix effects.>95 (in simple matrices)
Protein Precipitation (PPT) An organic solvent or acid is added to precipitate proteins.Simple and fast.Non-selective, leaves many other matrix components in the supernatant, often leading to significant matrix effects.80-110
Liquid-Liquid Extraction (LLE) Partitions the analyte between two immiscible liquid phases.Good for removing highly polar or non-polar interferences.Can be labor-intensive and require large volumes of organic solvents.70-100
Solid-Phase Extraction (SPE) Uses a solid sorbent to selectively adsorb the analyte or interferences.Highly selective, provides a clean extract, can concentrate the analyte.More time-consuming and costly than other methods.85-115

Recovery values are generalized from literature on various sweeteners and may vary for this compound depending on the specific matrix and protocol.

Table 2: Example Calculation of Matrix Factor (MF) for this compound

Sample TypeMean Peak Area (n=3)Matrix Factor (MF)% Matrix EffectInterpretation
This compound in Neat Solvent (A)1,500,000--Reference
This compound spiked in Blank Matrix Extract (B)900,0000.60 (B/A)-40%Significant Ion Suppression

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects for this compound using Post-Extraction Spiking

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific sample matrix.

Materials:

  • Blank matrix (e.g., this compound-free beverage)

  • This compound analytical standard

  • Neat solvent (e.g., methanol, acetonitrile, or mobile phase)

  • Validated sample preparation method and LC-MS/MS system

Procedure:

  • Prepare Solution A (Neat Solution): Prepare a solution of this compound in the neat solvent at a concentration representative of the expected sample concentrations (e.g., mid-range of the calibration curve).

  • Prepare Blank Matrix Extract: Extract at least six different lots of the blank matrix using your established sample preparation protocol. Pool the final extracts.

  • Prepare Solution B (Post-Spiked Matrix): Spike a known volume of the pooled blank matrix extract with the this compound standard to achieve the same final concentration as in Solution A.

  • Analysis: Inject Solution A and Solution B (in triplicate) into the LC-MS/MS system and record the peak areas for this compound.

  • Calculation:

    • Calculate the average peak area for Solution A and Solution B.

    • Calculate the Matrix Factor (MF) = (Average peak area of Solution B) / (Average peak area of Solution A).

    • Calculate the % Matrix Effect = (MF - 1) * 100%.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from a Complex Beverage Matrix

Objective: To provide a clean extract of this compound from a complex beverage sample (e.g., fruit smoothie) to minimize matrix effects.

Materials:

  • Reversed-phase SPE cartridge (e.g., C18, 100 mg/3 mL)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Sample (e.g., 5 mL of smoothie)

  • Centrifuge

Procedure:

  • Sample Pre-treatment: Centrifuge the beverage sample at 4000 rpm for 10 minutes to pellet any solid material. Dilute 1 mL of the supernatant with 4 mL of deionized water.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the 5 mL of the diluted sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting Workflow for Inconsistent this compound Quantification cluster_yes_is cluster_no_is start Inconsistent this compound Results q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 q2 Is the SIL-IS co-eluting perfectly with this compound? q1->q2 Yes q3 Is matrix-matched calibration being used? q1->q3 No remedy1 Check for Deuterium Isotope Effect. Consider a 13C-labeled IS. Optimize chromatography to ensure co-elution. q2->remedy1 No remedy2 Investigate sample preparation. Ensure consistent extraction recovery for both analyte and IS. q2->remedy2 Yes end Consistent Results remedy1->end remedy2->end implement_is Implement a SIL-IS. This is the most robust solution. implement_is->end q3->implement_is Consider implement_mmc Implement matrix-matched calibration. Prepare standards in blank matrix. q3->implement_mmc No remedy3 Improve sample cleanup (e.g., use SPE). Assess matrix effects from different lots. q3->remedy3 Yes implement_mmc->end remedy3->end

Caption: Troubleshooting decision tree for inconsistent this compound quantification.

General Workflow for this compound Analysis with Matrix Effect Assessment cluster_me Matrix Effect Evaluation sample Food/Beverage Sample prep Sample Preparation (e.g., Dilution, LLE, or SPE) sample->prep analysis LC-MS/MS Analysis prep->analysis quant Quantification analysis->quant blank_matrix Blank Matrix extract_blank Extract Blank Matrix blank_matrix->extract_blank post_spike Post-Extraction Spike with this compound Standard extract_blank->post_spike analyze_spike Analyze Spiked Extract post_spike->analyze_spike calc_mf Calculate Matrix Factor (MF) analyze_spike->calc_mf calc_mf->quant Inform Quantification Strategy (e.g., need for SIL-IS or matrix-matched curve)

Caption: Experimental workflow for this compound analysis including matrix effect assessment.

Mechanism of Ion Suppression in Electrospray Ionization (ESI) cluster_ideal cluster_suppression droplet1 Charged Droplet with this compound (P) evap1 Solvent Evaporation droplet1->evap1 gas_ion1 Gas Phase Ion [P+H]+ evap1->gas_ion1 ms1 To Mass Analyzer (High Signal) gas_ion1->ms1 droplet2 Charged Droplet with This compound (P) and Matrix Components (M) evap2 Competition for Charge and Surface Access droplet2->evap2 gas_ion2 Reduced Gas Phase Ion [P+H]+ evap2->gas_ion2 ms2 To Mass Analyzer (Low Signal) gas_ion2->ms2

Caption: Diagram illustrating ion suppression in the mass spectrometer source.

References

Validation & Comparative

Perillartine's Sweetness Explored: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in research and drug development, understanding the potency and characteristics of sweetening agents is paramount. This guide provides an objective comparison of perillartine's sweetness relative to sucrose and other common natural and artificial sweeteners, supported by experimental data and detailed methodologies.

This compound, a synthetic oxime derived from perillaldehyde, is recognized for its intense sweetness, estimated to be approximately 2000 times that of sucrose[1][2]. This high potency places it among the most powerful sweetening agents, making it a subject of interest for various applications where minimal caloric content and high sweetness are desired.

Comparative Sweetness Potency

The relative sweetness of various compounds is typically determined by trained sensory panels who compare the taste intensity of sweetener solutions to standard sucrose solutions. The following table summarizes the sweetness potency of this compound and other selected sweeteners relative to sucrose, which is assigned a baseline value of 1.

SweetenerTypeRelative Sweetness (vs. Sucrose)
Sucrose Natural (Carbohydrate) 1
This compound Artificial ~2000 [1][2]
AdvantameArtificial20,000[3]
NeotameArtificial7,000 - 13,000[3]
ThaumatinNatural (Protein)2,000 - 3,000[3]
SucraloseArtificial600[3]
Steviol GlycosidesNatural (from Stevia plant)200 - 700[3]
SaccharinArtificial200 - 700[3]
AspartameArtificial200[3]
Acesulfame Potassium (Ace-K)Artificial200[3]
Luo Han Guo (Monk Fruit)Natural (from Monk Fruit)100 - 250[3]
FructoseNatural (Carbohydrate)1.1 - 1.4
XylitolSugar Alcohol1.0
ErythritolSugar Alcohol0.6 - 0.8
MaltitolSugar Alcohol0.9
Dextrose (Glucose)Natural (Carbohydrate)0.7 - 0.8
LactoseNatural (Carbohydrate)0.2 - 0.4

Experimental Protocols

The determination of sweetness potency relies on rigorous and standardized experimental designs. Below are detailed methodologies for both sensory and in-vitro evaluation.

Sensory Evaluation: Two-Alternative Forced Choice (2-AFC) Method

This protocol is a common psychophysical method used to determine the concentration of a sweetener that is iso-sweet with a reference sucrose solution.

Objective: To determine the relative sweetness of a test sweetener compared to a 5% sucrose solution.

Materials:

  • Test sweetener

  • Sucrose (analytical grade)

  • Purified, taste-free water

  • 50 ml coded beakers

  • Individual sensory evaluation booths

Procedure:

  • Panelist Selection and Training:

    • Recruit 10-15 panelists.

    • Train panelists to identify and rate sweetness intensity and to recognize any potential off-tastes (e.g., bitter, metallic)[4].

    • Familiarize panelists with the 2-AFC test procedure.

  • Sample Preparation:

    • Prepare a 5% (w/v) reference solution of sucrose in purified water.

    • Prepare a series of concentrations of the test sweetener. The range should be chosen based on estimated potency to bracket the sweetness of the 5% sucrose reference[4]. For example, for a sweetener estimated to be 200x sweeter, concentrations might range from 0.020% to 0.030% (w/v).

  • Testing Protocol:

    • Present panelists with pairs of samples in a randomized order. Each pair consists of the 5% sucrose reference and one of the test sweetener concentrations[4].

    • Instruct panelists to taste each sample, rinse their mouth with purified water between samples, and wait for a minimum of 5 minutes before evaluating the next pair[4].

    • For each pair, panelists must choose (force) which of the two samples is sweeter[4].

  • Data Analysis:

    • For each concentration of the test sweetener, calculate the percentage of panelists who identified it as sweeter than the 5% sucrose reference.

    • The data is plotted with sweetener concentration on the x-axis and the percentage of "sweeter" judgments on the y-axis.

    • The point of subjective equality (PSE), where the test sweetener is perceived as equally sweet to the reference (i.e., 50% of judgments), is determined by interpolation.

    • The relative sweetness is calculated as: (Concentration of Sucrose) / (Concentration of Test Sweetener at PSE).

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase P1 Panelist Training P2 Prepare Sucrose Reference (e.g., 5%) P3 Prepare Test Sweetener Concentrations T1 Present Randomized Pair: Reference vs. Test Sample P3->T1 T2 Panelist Tastes and Compares T1->T2 T3 Panelist Selects Sweeter Sample (2-AFC) T2->T3 T4 Rinse and Wait T3->T4 A1 Collect Judgments for Each Concentration T3->A1 T4->T1 Next Pair A2 Calculate % 'Sweeter' Responses A1->A2 A3 Determine Point of Subjective Equality (PSE) A2->A3 A4 Calculate Relative Sweetness A3->A4

Workflow for 2-AFC Sensory Evaluation.
In-Vitro Sweet Taste Receptor Activation Assay

This method provides a biological measure of a compound's ability to activate the primary receptor responsible for sweet taste perception, the TAS1R2/TAS1R3 heterodimer.

Objective: To measure the dose-dependent activation of the human sweet taste receptor (TAS1R2/TAS1R3) by a test sweetener using a cell-based luminescence assay.

Materials:

  • HEK293T (or similar) cell line

  • Expression plasmids for human TAS1R2 and TAS1R3

  • Expression plasmid for a promiscuous G-protein (e.g., Gα16-gustducin 44)

  • Expression plasmid for a Ca2+-sensitive photoprotein (e.g., aequorin)

  • Cell culture medium, plates (96-well, black-walled), and transfection reagents

  • Coelenterazine (substrate for aequorin)

  • Test sweetener and sucrose

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells under standard conditions (37°C, 5% CO2).

    • Seed cells into 96-well plates.

    • Co-transfect the cells with the plasmids encoding TAS1R2, TAS1R3, the G-protein, and the photoprotein using a suitable transfection reagent[5]. As a control, mock-transfect cells with an empty vector.

    • Incubate for 24-48 hours to allow for protein expression.

  • Assay Protocol:

    • Remove the culture medium and replace it with a loading buffer containing the photoprotein substrate, coelenterazine[5]. Incubate for several hours in the dark to allow substrate loading.

    • Prepare serial dilutions of the test sweetener and sucrose in assay buffer.

    • Place the 96-well plate into a luminometer equipped with automated injectors.

    • Inject the sweetener solutions into the wells and immediately measure the luminescence signal. The binding of the sweetener activates the receptor, leading to a G-protein-mediated cascade that releases intracellular Ca2+, which in turn causes the photoprotein to emit light.

  • Data Analysis:

    • The raw luminescence units (RLU) are recorded over time.

    • Plot the peak RLU against the logarithm of the sweetener concentration to generate a dose-response curve.

    • Fit the curve using a sigmoidal function to determine the EC50 value (the concentration that elicits a half-maximal response).

    • The potency of the test sweetener can be compared to that of sucrose by comparing their respective EC50 values. A lower EC50 indicates higher potency[6].

Signaling Pathway of Sweet Taste

The perception of sweet taste is initiated by the binding of sweet molecules to the TAS1R2/TAS1R3 G-protein coupled receptor (GPCR) located on the surface of taste receptor cells[7][8]. This event triggers a downstream intracellular signaling cascade.

  • Receptor Activation: Sweeteners bind to the TAS1R2/TAS1R3 receptor complex[7].

  • G-Protein Activation: The activated receptor stimulates the G-protein gustducin.

  • Second Messenger Production: The α-subunit of gustducin activates phospholipase C-β2 (PLCβ2), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm[7].

  • Channel Opening and Depolarization: The increase in intracellular Ca2+ activates the transient receptor potential cation channel member M5 (TRPM5), a monovalent cation channel. The influx of Na+ ions through TRPM5 depolarizes the taste cell[7].

  • Neurotransmitter Release: The depolarization, combined with the elevated Ca2+ levels, opens the CALHM1/CALHM3 channel, leading to the release of ATP, which acts as a neurotransmitter[7].

  • Signal to Brain: ATP activates purinergic receptors on adjacent sensory nerve fibers, which transmit the "sweet" signal to the brain for processing.

Sweet_Taste_Signaling cluster_membrane Cell Membrane cluster_cyto Cytoplasm Sweetener Sweetener (e.g., this compound, Sucrose) Receptor TAS1R2/TAS1R3 Receptor Sweetener->Receptor Binds G_Protein G-Protein (Gustducin) Receptor->G_Protein Activates PLC PLCβ2 G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates TRPM5 TRPM5 Channel Depolarization Depolarization (Na+ influx) TRPM5->Depolarization CALHM1 CALHM1/CALHM3 Channel ATP_Release ATP Release CALHM1->ATP_Release ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds to Ca_Release Ca2+ Release ER->Ca_Release Ca_Release->TRPM5 Opens Ca_Release->CALHM1 Opens Depolarization->CALHM1 Opens Nerve Signal to Gustatory Nerve ATP_Release->Nerve Activates

Sweet Taste Receptor Signaling Pathway.

References

A Comparative Analysis of the Sweetness of Perillartine and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of food science and drug development, the quest for novel sweetening agents is a continuous endeavor. Perillartine, a semisynthetic sweetener derived from perillaldehyde, has garnered interest for its intense sweetness, approximately 2000 times that of sucrose.[1][2][3] This guide provides a comparative analysis of the sweetness of this compound and its analogues, supported by experimental data, to aid in the exploration of structure-activity relationships and the development of new sweeteners.

This analysis delves into the quantitative sweetness data of various this compound derivatives, outlines the sensory evaluation protocols used to determine these values, and illustrates the underlying sweet taste signaling pathway.

Comparative Sweetness of this compound and its Analogues

The sweetness of this compound analogues is significantly influenced by their molecular structure. A quantitative structure-activity relationship (QSAR) study by Iwamura (1980) provides key data on the relative sweetness of a series of these compounds. The data, summarized in the table below, highlights the impact of various substituents on the cyclohexene ring and the oxime group on the perceived sweetness intensity.

Compound NumberR1 SubstituentR2 SubstituentR3 SubstituentRelative Sweetness (Sucrose = 1)
1HHH2000
2CH3HH1500
3C2H5HH800
4n-C3H7HH400
5iso-C3H7HH600
6HCH3H1200
7HHCH3500
8HOCH3H300
9HClH700
10HBrH600

Data sourced from Iwamura, H. (1980). Structure-taste relationship of this compound and nitro- and cyanoaniline derivatives. Journal of Medicinal Chemistry, 23(3), 308-312.

The study indicates that the hydrophobicity and molecular dimensions of the analogues play a crucial role in determining their sweetness.

Experimental Protocols for Sweetness Evaluation

The determination of the relative sweetness of this compound and its analogues is conducted through rigorous sensory evaluation protocols. The following methodology is a typical example of the procedures employed in such studies.

Panelist Selection and Training

A panel of trained individuals is selected to evaluate the sweetness intensity. Panelists are typically screened for their ability to detect basic tastes and are trained to consistently rate the intensity of sweetness against standard solutions of sucrose.

Sample Preparation

Solutions of the test compounds (this compound and its analogues) and a series of sucrose solutions of varying concentrations are prepared in distilled water. The concentrations of the test compounds are adjusted to fall within the range of the sucrose standards.

Sensory Evaluation Procedure

A common method used is the two-alternative forced-choice (2-AFC) method or a rating method against a reference.[4] In a typical rating procedure:

  • Panelists are presented with a reference sucrose solution and the test sample solution in a randomized order.

  • They are instructed to rinse their mouths with distilled water before and after tasting each sample.

  • Panelists then rate the sweetness intensity of the test sample relative to the sucrose standard on a predefined scale.

  • The concentration of the sucrose solution that is perceived as equally sweet to the test compound solution is determined. The relative sweetness is then calculated by dividing the concentration of the sucrose solution by the concentration of the test compound solution.

The Molecular Basis of Sweetness Perception

The sensation of sweetness is initiated by the interaction of sweet compounds with specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells located in the taste buds. The primary receptor for sweet taste is a heterodimer composed of two members of the taste receptor type 1 family: T1R2 and T1R3.[5]

The binding of a sweet molecule, such as this compound, to the T1R2/T1R3 receptor triggers a conformational change in the receptor. This, in turn, activates an intracellular signaling cascade.

Sweet_Taste_Signaling_Pathway cluster_receptor Taste Receptor Cell Membrane cluster_intracellular Intracellular Signaling Sweetener This compound Analogue T1R2_T1R3 T1R2/T1R3 Receptor Sweetener->T1R2_T1R3 Binds to 7TM domain of T1R2 G_protein Gustducin (G-protein) T1R2_T1R3->G_protein Activates PLCb2 Phospholipase C-β2 (PLCβ2) G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R3 IP3 Receptor 3 (IP3R3) IP3->IP3R3 Binds to Ca_release Ca²⁺ Release from ER IP3R3->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx ATP_release ATP Release Depolarization->ATP_release Signal_to_brain Signal to Brain ATP_release->Signal_to_brain via Gustatory Nerve

Caption: Sweet taste signaling pathway initiated by this compound.

This signaling cascade ultimately leads to the depolarization of the taste receptor cell and the release of neurotransmitters, which send a signal to the brain that is interpreted as a sweet taste. Studies have shown that this compound specifically interacts with the seven-transmembrane (7TM) domain of the T1R2 subunit of the sweet taste receptor.

Experimental Workflow for Sensory Evaluation

The systematic evaluation of the sweetness of this compound and its analogues follows a well-defined workflow to ensure the reliability and reproducibility of the results.

Sensory_Evaluation_Workflow A Panelist Selection & Training B Preparation of Test & Sucrose Solutions A->B C Sensory Evaluation Session (e.g., 2-AFC or Rating) B->C D Data Collection (Sweetness Intensity Ratings) C->D E Data Analysis (Determination of Equi-sweet Concentrations) D->E F Calculation of Relative Sweetness E->F

Caption: Workflow for sensory evaluation of sweeteners.

This structured approach is essential for generating the robust data necessary for QSAR studies and for the development of novel sweeteners with desired taste profiles. The insights gained from such comparative analyses are invaluable for guiding the synthesis of new molecules with enhanced sweetness, improved solubility, and reduced off-tastes.

References

A Comparative Sensory and Mechanistic Analysis of Perillartine and Stevia

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for sugar alternatives, both natural and synthetic compounds are subject to rigorous evaluation to understand their sensory properties and consumer acceptability. This guide provides a detailed comparison of perillartine, a synthetic oxime sweetener, and stevia, a natural sweetener derived from the Stevia rebaudiana plant. The comparison focuses on sensory panel data, the underlying taste reception mechanisms, and the experimental protocols used for their evaluation, tailored for researchers, scientists, and drug development professionals.

Comparative Sensory Profile

The sensory attributes of a sweetener are critical to its application in food and pharmaceutical products. While both this compound and stevia provide intense sweetness, their profiles differ significantly in terms of potency, off-tastes, and temporal characteristics. Data from various sensory studies are summarized below.

Sensory AttributeThis compoundStevia (Steviol Glycosides)
Sweetness Potency 370–2000x sucrose[1][2][3]50–400x sucrose (depending on the specific glycoside)[1]
Primary Taste SweetSweet
Off-Tastes Appreciable bitterness, licorice aftertaste[1]Bitter aftertaste, licorice notes (especially in less pure extracts)[4][5]
Temporal Profile Data not widely availableSlower onset and longer duration of sweetness compared to sucrose[6]
Solubility Low water solubility[1]Generally good, varies by glycoside

Mechanism of Taste Reception

The perception of sweet and bitter tastes is initiated by the interaction of sweetener molecules with specific G-protein coupled receptors (GPCRs) on the tongue.

This compound primarily activates the sweet taste receptor (TAS1R2/TAS1R3) by interacting with the transmembrane domain (TMD) of the TAS1R2 subunit.[6][7] Some studies suggest it can even activate the TAS1R2 monomer independently.[8][9]

Steviol glycosides , the sweet compounds in stevia, also activate the TAS1R2/TAS1R3 sweet receptor. However, their characteristic bitterness arises from the simultaneous activation of two human bitter taste receptors, hTAS2R4 and hTAS2R14.[3][6] This dual-receptor interaction is a key differentiator from this compound and explains its more complex taste profile.

G cluster_this compound This compound Pathway cluster_Stevia Stevia Pathway P This compound T1R2_P TAS1R2 (TMD) P->T1R2_P SweetReceptor_P Sweet Taste Receptor G_P Gustducin (G-protein) T1R2_P->G_P Activation T1R3_P TAS1R3 Signal_P Downstream Signaling G_P->Signal_P SweetPerception_P Sweet Perception Signal_P->SweetPerception_P S Steviol Glycosides SweetReceptor_S TAS1R2/TAS1R3 S->SweetReceptor_S BitterReceptor_S hTAS2R4 / hTAS2R14 S->BitterReceptor_S G_Sweet_S Gustducin (G-protein) SweetReceptor_S->G_Sweet_S Activation G_Bitter_S Gustducin (G-protein) BitterReceptor_S->G_Bitter_S Activation Signal_Sweet_S Downstream Signaling G_Sweet_S->Signal_Sweet_S Signal_Bitter_S Downstream Signaling G_Bitter_S->Signal_Bitter_S SweetPerception_S Sweet Perception Signal_Sweet_S->SweetPerception_S BitterPerception_S Bitter Perception Signal_Bitter_S->BitterPerception_S

Diagram 1: Taste Receptor Signaling Pathways.

Experimental Protocol: Quantitative Descriptive Analysis (QDA)

To obtain reliable and objective data on the sensory profiles of sweeteners, a standardized methodology such as Quantitative Descriptive Analysis (QDA) is employed. This involves a trained sensory panel that can identify, describe, and quantify the sensory attributes of a product.

Panelist Selection and Training
  • Selection: Candidates are screened for their ability to detect basic tastes (sweet, sour, bitter, salty, umami) at varying concentrations, their descriptive abilities, and their availability and motivation.

  • Training: Selected panelists undergo intensive training (typically 20-40 hours). This phase involves:

    • Lexicon Development: The panel collectively generates a list of descriptive terms (attributes) for the sweeteners' taste, aroma, and mouthfeel (e.g., "sweetness intensity," "bitter aftertaste," "licorice flavor," "onset time").

    • Reference Standards: Physical references are provided for each attribute to anchor the panelists' perceptions. For example, solutions of caffeine for bitterness and sucrose for sweetness at different concentrations.

    • Scaling Practice: Panelists practice rating the intensity of each attribute on a standardized scale, such as a 15-cm line scale anchored with "low" and "high" intensity labels.

Sample Preparation and Presentation
  • Preparation: Sweeteners are dissolved in a neutral medium (e.g., deionized water or a simple food matrix like milk) at concentrations calculated to be equi-sweet to a range of sucrose solutions (e.g., 2%, 5%, 8%, 10% sucrose).

  • Presentation: Samples are presented to panelists in a controlled environment (sensory booths with controlled lighting and temperature). They are served at a consistent temperature in coded, identical containers. The presentation order is randomized and balanced across panelists to avoid bias.

Evaluation and Data Collection
  • Procedure: Panelists evaluate each sample and rate the intensity of each attribute defined in the lexicon on the provided scale. A palate cleanser (e.g., unsalted crackers, deionized water) is used between samples.

  • Data Capture: Data is typically collected using specialized sensory software.

Data Analysis
  • Statistical Analysis: The collected data is analyzed using statistical methods, primarily Analysis of Variance (ANOVA), to determine if there are significant differences between the samples for each attribute.

  • Visualization: The results are often visualized using spider plots or bar charts to provide a clear comparative profile of the sweeteners.

G A Panelist Screening (Taste Acuity Tests) B Panel Training & Lexicon Development (Attribute Identification & Reference Standards) A->B Selection D Sensory Evaluation (Randomized, Controlled Booths) B->D Methodology C Sample Preparation (Equi-sweet Concentrations in Neutral Base) C->D Samples E Data Collection (Intensity Ratings on Line Scales) D->E Ratings F Statistical Analysis (ANOVA, PCA) E->F Raw Data G Results & Interpretation (Sensory Profile Generation) F->G Analysis

References

Perillartine vs. Aspartame: A Comparative Guide to Stability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aspartame: A Quantitative Look at Acidic Stability

Aspartame, a dipeptide methyl ester, has been the subject of numerous stability studies. Its stability is highly dependent on pH, temperature, and water activity.

Experimental Data on Aspartame Stability

Aspartame exhibits its maximum stability in the pH range of 3 to 5, with an optimal pH of approximately 4.3.[1][2] Under these conditions, its degradation is minimal, contributing to its widespread use in acidic beverages and food products. As the pH deviates from this range, particularly towards neutral or alkaline conditions, its stability decreases significantly.

pH ValueTemperature (°C)Half-life (Days)Primary Degradation Products in Acid
2.7520~150 (estimated from 65.4% remaining after 5 months)L-aspartyl-L-phenylalanine, Methanol
3.025Significantly longer than at pH 7L-phenylalanine methyl ester (PME)
3.2520~270 (estimated from 82.1% remaining after 5 months)L-aspartyl-L-phenylalanine, Methanol
4.3Room Temperature~300Minimal degradation
4.5720>300 (estimated from 87.8% remaining after 5 months)Minimal degradation
5.0456.3 (at water activity of 0.61)L-phenylalanine methyl ester (PME)

Data compiled from multiple sources. The half-life values are approximations based on available data and should be considered in the context of the specific experimental conditions.

Degradation Pathway of Aspartame in Acidic Conditions

In acidic solutions, the primary degradation pathway for aspartame is the hydrolysis of its ester and peptide bonds. This results in the formation of L-aspartyl-L-phenylalanine and methanol, or its constituent amino acids, L-aspartic acid and L-phenylalanine methyl ester.[2] Another degradation product that can form, particularly as the pH approaches neutrality, is diketopiperazine (DKP), which is non-sweet.

Experimental Protocol for Assessing Aspartame Stability

A generalized experimental protocol to determine the stability of aspartame in acidic conditions is as follows:

  • Preparation of Solutions: Prepare buffer solutions at various acidic pH values (e.g., pH 3, 4, 5). Dissolve a known concentration of aspartame in each buffer solution.

  • Incubation: Store the solutions in sealed containers at controlled temperatures (e.g., 25°C, 40°C, 60°C) for a predetermined period.

  • Sampling: At regular intervals, withdraw aliquots from each solution.

  • Analysis: Quantify the remaining aspartame concentration and the concentration of its degradation products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Analysis: Plot the concentration of aspartame against time for each pH and temperature condition to determine the degradation kinetics and calculate the half-life.

Perillartine: A Qualitative Assessment of Stability

This compound is an oxime derived from perillaldehyde. Due to a lack of specific published stability studies on this compound, a quantitative comparison with aspartame is not possible at this time. However, based on the general chemical properties of oximes, we can infer its likely behavior in acidic conditions.

Oximes are generally considered to be relatively stable in acidic solutions, certainly more so than in basic conditions. The hydrolysis of the C=N bond in oximes is known to be acid-catalyzed. However, the electronegativity of the oxygen atom in the oxime group (C=N-OH) makes the nitrogen less susceptible to protonation compared to other C=N compounds like hydrazones, which contributes to their greater stability.

One study on a different oxime compound, HI-6, found that it was most stable in an acidic solution between pH 2 and 3. While this does not directly translate to this compound, it supports the general understanding that oximes can exhibit considerable stability in acidic environments.

Without experimental data, it is difficult to predict the exact degradation rate and products of this compound under various acidic conditions. It is plausible that at very low pH and elevated temperatures, hydrolysis of the oxime bond could occur, leading to the formation of perillaldehyde and hydroxylamine.

Visualizing Experimental Workflows and Degradation Pathways

To better understand the processes involved in stability testing and the chemical transformations of aspartame, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_solutions Prepare Sweetener Solutions in Acidic Buffers (pH 3, 4, 5) incubate Store at Controlled Temperatures (25°C, 40°C, 60°C) prep_solutions->incubate Controlled Environment sampling Periodic Sampling incubate->sampling Time Points hplc HPLC-UV/MS Analysis sampling->hplc Quantification data_analysis Determine Degradation Kinetics and Half-life hplc->data_analysis Data Processing aspartame_degradation cluster_acid Acidic Conditions (pH < 5) cluster_neutral Near-Neutral Conditions aspartame Aspartame hydrolysis Hydrolysis aspartame->hydrolysis H+ cyclization Intramolecular Cyclization aspartame->cyclization pH ~7 asp_phe L-Aspartyl-L-Phenylalanine hydrolysis->asp_phe methanol Methanol hydrolysis->methanol pme L-Phenylalanine Methyl Ester hydrolysis->pme asp_acid L-Aspartic Acid hydrolysis->asp_acid dkp Diketopiperazine (DKP) cyclization->dkp

References

A Head-to-Head Comparison of Perillartine and Sucralose in Beverages: A Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of sugar reduction, the selection of high-intensity sweeteners is a critical decision for beverage formulators. This guide provides a comprehensive, data-driven comparison of two such sweeteners: the natural-origin perillartine and the widely used synthetic sucralose. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their respective performance attributes in beverage applications, supported by available experimental data and methodologies.

Quantitative Data Summary

Table 1: Physicochemical and Sweetness Properties

PropertyThis compoundSucraloseSource(s)
Sweetness Potency (vs. Sucrose) ~2000 times~600 times[1][2],[3]
Caloric Value Non-caloricNon-caloric[1],[4]
Molecular Weight 165.23 g/mol 397.64 g/mol [2]
Water Solubility LowHigh[5]
Melting Point 104-105 °C125 °C (decomposes)[2]

Table 2: Sensory Profile Characteristics

AttributeThis compoundSucraloseSource(s)
Primary Taste SweetSweet[2],[6]
Aftertaste Reported as metallic, bitter, or lingeringGenerally clean, sugar-like; minimal aftertaste[5],[6]
Sweetness Onset Not specified in comparative studiesSimilar to sucrose[6]
Flavor Profile Compatibility Used in Japan to sweeten tobaccoWidely used in a variety of beverage flavors[5],[4]

Table 3: Stability Profile

ConditionThis compoundSucraloseSource(s)
Heat Stability Information not readily availableHighly stable at high temperatures (e.g., pasteurization)[7]
pH Stability Information not readily availableExceptionally stable across a wide pH range[5]
Light Stability Information not readily availableGenerally very stable to light[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of sweeteners. Below are representative protocols for key experiments.

Sensory Analysis: Quantitative Descriptive Analysis (QDA)

This method provides a detailed sensory profile of the sweeteners.

Objective: To identify and quantify the sensory attributes of beverages sweetened with this compound and sucralose.

Materials:

  • Trained sensory panel (8-12 members).

  • Beverage base (e.g., citrate buffer at pH 3.2).

  • This compound and sucralose at equi-sweet concentrations, determined in preliminary tests.

  • Reference standards for sensory attributes (e.g., quinine for bitterness, caffeine for bitterness, citric acid for sourness).

  • Computerized data collection system.

Procedure:

  • Panel Training: Panelists are trained over several sessions to recognize and scale the intensity of key sensory attributes (e.g., sweetness, bitterness, metallic aftertaste, chemical aftertaste, viscosity, and temporal profile of sweetness).

  • Sample Preparation: Beverages are prepared 24 hours in advance and stored at a controlled temperature (e.g., 4°C). Samples are served at a standardized temperature (e.g., 10°C) in coded, randomized order.

  • Evaluation: Each panelist evaluates the samples individually in a sensory booth. They rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").

  • Data Analysis: The data is analyzed using analysis of variance (ANOVA) to determine significant differences in sensory attributes between the sweetened beverages. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their attributes.

Stability Testing: Accelerated Shelf-Life Study

This protocol assesses the stability of the sweeteners under conditions designed to accelerate degradation.

Objective: To compare the stability of this compound and sucralose in a beverage formulation under accelerated storage conditions.

Materials:

  • Beverage formulation containing either this compound or sucralose.

  • Environmental chambers set to accelerated conditions (e.g., 35°C and 45°C).

  • HPLC system with a suitable detector (e.g., UV-Vis or ELSD).

  • Analytical standards of this compound and sucralose.

Procedure:

  • Sample Preparation: Prepare the beverage and package it in the final intended container.

  • Initial Analysis (Time 0): Analyze the initial concentration of the sweetener in the beverage using a validated HPLC method.

  • Storage: Store the samples in the environmental chambers.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, and 12 weeks), withdraw samples and analyze the sweetener concentration.

  • Data Analysis: Plot the concentration of the sweetener as a function of time for each storage condition. Calculate the degradation rate constant and predict the shelf-life of the beverage.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

This method is used for the accurate quantification of sweeteners in beverage samples.

Objective: To develop and validate an HPLC method for the simultaneous determination of this compound and sucralose in a beverage matrix.

Instrumentation and Conditions (Hypothetical for simultaneous analysis):

  • HPLC System: A system with a quaternary pump, autosampler, and column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD) or a UV-Vis detector (if this compound has sufficient chromophore).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions containing known concentrations of both this compound and sucralose.

  • Sample Preparation: Degas carbonated beverages. Filter all samples through a 0.45 µm syringe filter.

  • Calibration: Inject the standard solutions to generate a calibration curve for each analyte.

  • Sample Analysis: Inject the beverage samples and quantify the concentration of each sweetener based on the calibration curve.

  • Method Validation: Validate the method for linearity, accuracy, precision, and limits of detection and quantification according to ICH guidelines.

Mandatory Visualizations

Signaling Pathway for Sweet Taste Perception

Both this compound and sucralose elicit a sweet taste by interacting with the T1R2/T1R3 G-protein coupled receptor on the taste buds.

SweetTasteSignaling cluster_receptor Sweet Taste Receptor cluster_cell Taste Receptor Cell This compound This compound T1R2_T1R3 T1R2/T1R3 Receptor This compound->T1R2_T1R3 Binds to Sucralose Sucralose Sucralose->T1R2_T1R3 Binds to G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates TRPM5 TRPM5 Channel IP3->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Causes Signal Signal to Brain Depolarization->Signal Triggers

Caption: Sweet taste signaling pathway for this compound and sucralose.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for a comprehensive head-to-head comparison of this compound and sucralose in a beverage application.

ExperimentalWorkflow cluster_formulation Phase 1: Formulation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation F1 Beverage Base Preparation F2 Equi-sweet Concentration Determination F1->F2 F3 Preparation of Test Beverages F2->F3 A1 Sensory Analysis (QDA) F3->A1 A2 Stability Testing (Accelerated) F3->A2 D1 Statistical Analysis A1->D1 A3 Analytical Quantification (HPLC) A2->A3 Time-point analysis A3->D1 D2 Comparative Profile Generation D1->D2 D3 Shelf-life Prediction D1->D3

Caption: Experimental workflow for comparing beverage sweeteners.

Conclusion

The choice between this compound and sucralose for beverage formulations depends on the specific product goals and target market. Sucralose offers a well-established profile of high stability and a clean, sugar-like taste, making it a reliable choice for a wide range of applications.[6][7] this compound, with its significantly higher sweetness potency, presents an opportunity for cost-in-use savings and a "natural-origin" label claim.[1][2] However, its challenges with solubility and potential for a metallic aftertaste require careful formulation and sensory evaluation.[5]

This guide provides a framework for the comparative evaluation of these two sweeteners. It is recommended that researchers and formulators conduct their own internal studies using the outlined experimental protocols to determine the most suitable sweetener for their specific beverage system. The lack of direct comparative studies in the public domain highlights a research gap and an opportunity for future investigation in the field of food science and technology.

References

Perillartine's Anti-Obesity Effects: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising global prevalence of obesity necessitates the exploration of novel therapeutic agents. Perillartine, a natural sweetener derived from Perilla frutescens, has emerged as a potential candidate for combating obesity. This guide provides a comparative analysis of this compound's anti-obesity effects against established alternatives, Orlistat and the GLP-1 agonist Liraglutide, based on data from high-fat diet (HFD)-induced obese animal models.

Comparative Efficacy of Anti-Obesity Agents

The following tables summarize the quantitative effects of this compound, Orlistat, and Liraglutide on key obesity-related parameters in HFD-induced obese mice. It is important to note that these results are compiled from different studies and direct head-to-head comparisons were not available. Experimental conditions such as the exact composition and duration of the HFD, as well as the specific strain and age of the mice, may vary between studies.

Parameter This compound Orlistat Liraglutide Control (HFD)
Body Weight Gain ReducedSignificantly decreasedSignificantly slowedIncreased
Fat Mass/Rate ReducedSignificantly decreasedReducedIncreased
Adipocyte Size -Decreased-Increased
Food Intake -No significant differenceNo statistically significant differences-
Fasting Blood Glucose Improved glucose metabolismMarkedly improvedSignificantly decreasedElevated
Serum Triglycerides -Significantly reducedDecreasedElevated
Serum Cholesterol -Significantly reduced-Elevated
Hepatic Steatosis ImprovedAlleviatedImprovedPresent

Table 1: Effects of Anti-Obesity Agents on Body Weight and Fat Mass. This table provides a qualitative and quantitative comparison of the effects of this compound, Orlistat, and Liraglutide on body weight and fat accumulation in high-fat diet-induced obese mice.

Parameter This compound Orlistat Liraglutide Control (HFD)
Glucose Tolerance ImprovedImprovedImprovedImpaired
Serum Leptin --Significantly decreasedConspicuously elevated
Liver Triglyceride Content --DecreasedElevated
Serum ALT --DecreasedElevated

Table 2: Effects on Metabolic Parameters. This table outlines the impact of the different compounds on key metabolic health indicators in HFD-fed mice.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the common experimental protocols used in the cited studies.

High-Fat Diet-Induced Obesity Model
  • Animal Model: Male C57BL/6J mice are commonly used.[1]

  • Diet: Obesity is induced by feeding a high-fat diet (HFD), typically containing 45% to 60% of calories from fat, for a period of 8 to 20 weeks.[2][3] Control groups are fed a standard chow diet. Diets are often replaced regularly to ensure freshness.[4]

  • Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[5]

Measurement of Body Weight and Composition
  • Body Weight: Mice are weighed regularly, typically weekly, to monitor weight gain.[6]

  • Fat Mass: Body composition, including fat mass and lean mass, can be measured using non-invasive methods like Dual-Energy X-ray Absorptiometry (DEXA) or Nuclear Magnetic Resonance (NMR) imaging.[7][8] Alternatively, specific fat pads (e.g., epididymal, subcutaneous) can be dissected and weighed at the end of the study.

Glucose Tolerance Test (GTT)
  • Fasting: Mice are fasted for 4-6 hours or overnight (16-18 hours) before the test.[9][10]

  • Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered orally (gavage) or via intraperitoneal injection.[9][11]

  • Blood Sampling: Blood glucose levels are measured from the tail vein at baseline (0 minutes) and at various time points after glucose administration (e.g., 15, 30, 60, 90, 120 minutes).[11]

Histological Analysis of Adipose Tissue
  • Tissue Preparation: Adipose tissue samples are fixed in formalin, embedded in paraffin, and sectioned.[12]

  • Staining: Sections are typically stained with Hematoxylin and Eosin (H&E) to visualize adipocyte morphology and size.[12][13]

  • Analysis: Adipocyte size and number can be quantified using image analysis software.

Gene Expression Analysis (qRT-PCR)
  • RNA Extraction: Total RNA is isolated from adipose tissue or liver using methods like Trizol reagent.[14]

  • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).[14]

  • Quantitative PCR: The expression levels of target genes are quantified using real-time PCR with specific primers.[15] Gene expression is typically normalized to a stable reference gene.[16][17]

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.

Perillartine_Mechanism This compound This compound RORg RORγ This compound->RORg Inhibits Lipid_Synthesis_Genes Lipid Synthesis Genes (e.g., SREBP-1c) RORg->Lipid_Synthesis_Genes Activates Gluconeogenesis_Genes Gluconeogenesis Genes (e.g., PEPCK, G6Pase) RORg->Gluconeogenesis_Genes Activates Adipogenesis Adipogenesis & Lipid Accumulation Lipid_Synthesis_Genes->Adipogenesis Glucose_Production Hepatic Glucose Production Gluconeogenesis_Genes->Glucose_Production Anti_Obesity_Effects Anti-Obesity Effects Adipogenesis->Anti_Obesity_Effects Glucose_Production->Anti_Obesity_Effects Experimental_Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Phase cluster_monitoring In-Life Monitoring cluster_endpoint Endpoint Analysis Induction High-Fat Diet Feeding (8-20 weeks) Randomization Randomization into Treatment Groups Induction->Randomization Treatment Daily Administration: - Vehicle (Control) - this compound - Orlistat - Liraglutide Randomization->Treatment Monitoring Weekly Body Weight & Food Intake Treatment->Monitoring GTT Glucose Tolerance Test Monitoring->GTT Sacrifice Euthanasia & Tissue Collection GTT->Sacrifice Fat_Mass Fat Pad Weight & Body Composition Sacrifice->Fat_Mass Histology Adipose Tissue Histology Sacrifice->Histology Gene_Expression Gene Expression (qRT-PCR) Sacrifice->Gene_Expression

References

Safety Operating Guide

Safe Disposal of Perillartine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Essential Guide for the Safe Handling and Disposal of Perillartine in a Laboratory Setting.

This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure the safe handling and disposal of this compound, aligning with best practices for laboratory safety and chemical management. By providing this information, we aim to be your preferred source for laboratory safety and chemical handling, building trust through value-added information beyond the product itself.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, it is critical to handle this compound with appropriate care. This compound is classified as a toxic substance and can cause skin, eye, and respiratory irritation.[1][2] Handling should only be performed by personnel trained in handling potent pharmaceutical ingredients.[1]

Personal Protective Equipment (PPE): Ensure the following PPE is worn at all times when handling this compound:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.[2][3][4]

  • Body Protection: A lab coat or other protective clothing.[2][3][4]

  • Respiratory Protection: Use in a well-ventilated area.[2][3][4] If dust or aerosols may be generated, a respirator is recommended.

This compound Disposal Procedure

The primary principle for this compound disposal is to treat it as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.[3] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[3]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect pure this compound powder, contaminated weighing paper, gloves, and other solid materials in a designated, clearly labeled, and leak-proof hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

    • Sharps Waste: Any sharps, such as needles or Pasteur pipettes, contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.

  • Container Management:

    • Ensure all waste containers are kept tightly sealed when not in use.[3]

    • Store waste containers in a designated and secure satellite accumulation area, such as a chemical fume hood, to prevent accidental spills or exposure.

  • Waste Pickup and Disposal:

    • Once a waste container is full, or when the associated experiments are complete, arrange for a hazardous waste pickup with your institution's Environmental Health and Safety (EHS) department or equivalent.

    • Ensure all labeling is accurate and complete before the scheduled pickup. The final disposal must be conducted at an approved waste disposal plant.[2][3]

Emergency Procedures for Spills and Exposure

In the event of an accidental release or exposure, follow these procedures immediately:

  • Spill: For a small spill, carefully sweep or vacuum the solid material, or absorb liquid with an inert material, and place it into a suitable, labeled container for hazardous waste disposal.[3] Ensure adequate ventilation and wear appropriate PPE. For larger spills, evacuate the area and contact your institution's EHS department.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[2][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][3]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Chemical Formula C₁₀H₁₅NO[5][6]
Molar Mass 165.23 g/mol [5][6]
Melting Point 102°C[2][7]
Boiling Point 293.09°C (estimate)[7]
Oral LD50 (Rat) 2500 mg/kg[8]
Water Solubility Insoluble[2][4]
Storage Temperature 2-8°C[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

PerillartineDisposal cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_containment Containment cluster_storage_disposal Storage & Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in a Ventilated Area SolidWaste Solid Waste (Powder, Contaminated Items) SolidContainer Labeled, Leak-Proof Solid Waste Container SolidWaste->SolidContainer LiquidWaste Liquid Waste (Solutions) LiquidContainer Labeled, Compatible Liquid Waste Container LiquidWaste->LiquidContainer SharpsWaste Sharps Waste (Needles, Pipettes) SharpsContainer Labeled, Puncture-Proof Sharps Container SharpsWaste->SharpsContainer Storage Store in Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage EHS_Pickup Arrange Pickup with EHS Department Storage->EHS_Pickup FinalDisposal Disposal at an Approved Waste Facility EHS_Pickup->FinalDisposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Perillartine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Perillartine. The following procedures are designed to ensure personal safety and proper management from handling to disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3][4] It is also harmful if swallowed.[3] Adherence to proper PPE protocols is mandatory to minimize exposure.

Recommended Personal Protective Equipment

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solids Safety glasses with side shields or chemical splash goggles.[3]Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.Full-coverage lab coat or disposable gown.[3]A NIOSH- or CEN-certified respirator is required when handling powders outside of a certified chemical fume hood or glove box.[1]
Solution Preparation Chemical splash goggles. A face shield should be worn over goggles if there is a splash hazard.Chemical-resistant gloves (e.g., nitrile or neoprene).[3]Chemical-resistant lab coat or disposable gown.[3]Work should be conducted in a certified chemical fume hood.

Safe Handling and Operational Procedures

Safe handling practices are critical to prevent contamination and accidental exposure.

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling the compound.[1]

  • Do not eat, drink, or smoke in the designated handling area.[1]

  • Minimize dust generation and accumulation when handling the solid form.[1]

Step-by-Step Handling Protocol:

  • Preparation: Designate a specific work area for handling this compound. Assemble all necessary equipment, including PPE, before starting.

  • Weighing: Conduct all weighing of solid this compound within a chemical fume hood or a balance enclosure to prevent inhalation of dust particles.

  • Solubilization: When preparing solutions, add the solvent to the vessel containing the weighed this compound within a fume hood. Use a sealed container for mixing to prevent aerosol generation.

  • Post-Handling: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent, followed by a laboratory-grade detergent.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound. No occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs), Recommended Exposure Limits (RELs), or Threshold Limit Values (TLVs) have been established for this compound.[1]

Data PointValueSpeciesSource
Oral LD50 2500 mg/kgRat[5][6]

Spillage and Accidental Release

In the event of a spill, adhere to the following procedures:

  • Small Spills: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable, sealed container for disposal.[1]

  • Large Spills: For larger spills, evacuate the area and prevent further leakage if it is safe to do so. Wear appropriate PPE, including respiratory protection, during cleanup.[7]

  • Ventilation: Ensure adequate ventilation in the affected area.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect contaminated items such as gloves, weighing papers, and pipette tips in a dedicated, clearly labeled, and sealed hazardous waste container.[8]

  • Liquid Waste: Collect solutions containing this compound in a designated, sealed hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[1][2]

Safe Handling Workflow

Safe Handling Workflow for this compound prep Preparation ppe Don PPE prep->ppe handling Handling (Weighing/Solubilizing) in Fume Hood ppe->handling decon Decontamination of Surfaces & Equipment handling->decon waste Waste Segregation (Solid & Liquid) handling->waste end End of Process decon->end disposal Hazardous Waste Disposal waste->disposal disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perillartine
Reactant of Route 2
Perillartine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.